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Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Spectral Analysis of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic Acid

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary In modern pharmaceutical development, the precise structural characterizat...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

In modern pharmaceutical development, the precise structural characterization of complex intermediates is a non-negotiable prerequisite for downstream API synthesis. 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid (Chemical Formula: C₁₃H₁₃ClO₃) is a highly functionalized cyclohexane derivative featuring a quaternary stereocenter, a ketone, and a carboxylic acid moiety.

This whitepaper provides an in-depth technical guide to the Nuclear Magnetic Resonance (NMR) spectral analysis of this compound. By synthesizing theoretical principles with empirical data, this guide establishes a self-validating analytical workflow. We will explore the causality behind specific chemical shifts, the phenomenon of diastereotopicity in the cyclohexane ring, and the orthogonal validation provided by 2D NMR techniques.

Chemical Context and Structural Topology

The molecule is built upon a cyclohexane ring, which adopts a chair conformation in solution. The substitution pattern dictates the electronic environment of the surrounding nuclei:

  • C1 (Quaternary Stereocenter): Bears both a carboxylic acid (-COOH) and a 4-chlorophenyl group. This creates a highly deshielded environment and locks the adjacent methylene protons into distinct spatial orientations.

  • C3 (Ketone): An sp² hybridized carbonyl group that exerts a strong electron-withdrawing (deshielding) effect on the α-protons at C2 and C4 [1].

  • C2 (Isolated Methylene): Flanked by the C1 quaternary center and the C3 ketone. Lacking vicinal protons, its spin system is entirely isolated, making it a critical diagnostic feature in the ¹H NMR spectrum.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition protocol must be designed as a self-validating system. Any deviation in expected integration or connectivity triggers an immediate re-evaluation of sample purity or acquisition parameters.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 20 mg of high-purity 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected because its residual solvent peak (δ 7.26) does not overlap with the target compound's aliphatic signals. Tetramethylsilane (TMS, 0.03% v/v) is added as an internal reference (δ 0.00) to standardize chemical shifts [1].

  • Instrument Tuning & Shimming: Utilize a 400 MHz or 600 MHz NMR spectrometer. Perform precise 3D gradient shimming (Z1–Z5) to ensure the residual CHCl₃ line width is < 0.5 Hz. Causality: Poor shimming will obscure the fine splitting of the AB quartet at C2, leading to misassignment.

  • 1D ¹H NMR Acquisition: Acquire 16 scans using a 30° pulse angle and a 2.0-second relaxation delay ( d1 ). Self-Validation: The total integration of the spectrum must sum to exactly 13 protons. A deficit indicates incomplete relaxation, requiring an extension of the d1 delay.

  • 1D ¹³C NMR Acquisition: Acquire 1024 scans with broadband ¹H-decoupling (WALTZ-16). Self-Validation: 11 distinct carbon signals must be observed (accounting for symmetry in the 4-chlorophenyl ring).

  • 2D NMR Cross-Validation: Acquire gradient-selected COSY, HSQC, and HMBC spectra. These serve as orthogonal matrices; HSQC confirms direct C–H bonds, while HMBC maps the carbon skeleton across 2–3 bonds [3].

NMR_Workflow SamplePrep Sample Preparation (CDCl3, TMS Reference) Acq1D 1D NMR Acquisition (1H & 13C) SamplePrep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) SamplePrep->Acq2D DataProc Data Processing & Fourier Transform Acq1D->DataProc Acq2D->DataProc Assign1D Initial 1D Assignment (Integration, Multiplicity) DataProc->Assign1D Assign2D 2D Cross-Validation (Connectivity & Topology) DataProc->Assign2D FinalStruct Validated Structure: 1-(4-Chlorophenyl)-3-oxo... Assign1D->FinalStruct Assign2D->FinalStruct

Caption: Self-validating NMR structural elucidation workflow ensuring orthogonal data verification.

¹H NMR Spectral Analysis & Causality

The proton NMR spectrum of this compound is defined by the rigid geometry of the cyclohexane ring and the anisotropic effects of the functional groups.

The Diastereotopic Phenomenon at C2

The most striking feature of the ¹H NMR spectrum is the behavior of the protons at C2. Because C1 is a stereocenter (attached to four different groups), the two protons on the adjacent C2 carbon reside in permanently distinct chemical environments—one is axial, the other equatorial. They are diastereotopic [2].

Furthermore, because C2 is sandwiched between a quaternary carbon (C1) and a ketone (C3), these protons have no vicinal neighbors to couple with. As a result, they only couple with each other, producing a classic AB quartet with a large geminal coupling constant ( J≈14.5 Hz). The equatorial proton (H-2a) is typically more deshielded (δ 3.15) than the axial proton (H-2b, δ 2.58) due to the magnetic anisotropy of the adjacent carbonyl group.

¹H NMR Data Summary
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Int.Causality / Assignment
-COOH 10.50br s-1HHighly deshielded by electronegative oxygen; broad due to exchange.
H-3', H-5' 7.35d8.62HAromatic protons ortho to the electronegative chlorine atom.
H-2', H-6' 7.28d8.62HAromatic protons ortho to the C1 alkyl substituent.
H-2a 3.15d14.51HDiastereotopic equatorial proton (AB system); deshielded by C=O.
H-2b 2.58d14.51HDiastereotopic axial proton (AB system).
H-4a, H-4b 2.45 - 2.30m-2HMethylene protons α to the C3 ketone.
H-6a 2.45 - 2.30m-1HEquatorial proton α to the C1 quaternary center.
H-6b 2.15 - 2.05m-1HAxial proton α to the C1 quaternary center.
H-5a, H-5b 1.95 - 1.80m-2HDistal methylene protons; most shielded in the cyclohexane ring.

¹³C NMR Spectral Analysis & Causality

The ¹³C NMR spectrum provides direct insight into the carbon skeleton. The chemical shifts are governed primarily by hybridization and the inductive effects of electronegative atoms [1].

The ketone carbonyl (C3) resonates at an extreme downfield position (δ 209.5) due to the paramagnetic deshielding effect of the sp² oxygen. The carboxylic acid carbon is slightly more shielded (δ 178.2) due to resonance donation from the hydroxyl oxygen. The quaternary C1 carbon is pushed downfield to δ 52.4 by the combined electron-withdrawing effects of the attached phenyl ring and carboxylic acid.

¹³C NMR Data Summary
PositionChemical Shift (δ, ppm)TypeCausality / Assignment
C-3 209.5C=OKetone carbonyl; highly deshielded sp² carbon.
C=O (Acid) 178.2C=OCarboxylic acid carbonyl; shielded relative to ketone via resonance.
C-1' 139.8C (Ar)Aromatic ipso-carbon attached to the C1 stereocenter.
C-4' 133.5C (Ar)Aromatic ipso-carbon attached to the electronegative chlorine.
C-3', C-5' 129.0CH (Ar)Aromatic carbons meta to the alkyl group.
C-2', C-6' 127.5CH (Ar)Aromatic carbons ortho to the alkyl group.
C-1 52.4C (quat)Quaternary stereocenter deshielded by Ph and COOH groups.
C-2 48.6CH₂Methylene sandwiched between quaternary C1 and ketone C3.
C-4 40.8CH₂Methylene α to the ketone C3.
C-6 34.2CH₂Methylene α to the quaternary C1.
C-5 22.1CH₂Distal methylene; most shielded carbon in the ring system.

2D NMR Workflows for Structural Validation

To prevent misassignment (e.g., confusing the target with a 4-oxocyclohexane isomer), 2D NMR is employed as an absolute proof of structure [4].

  • HSQC (Heteronuclear Single Quantum Coherence): Confirms which protons are attached to which carbons. For example, it will show that the isolated AB doublet protons at δ 3.15 and δ 2.58 both correlate to the single carbon signal at δ 48.6 (C2), proving they are geminal diastereotopic protons [4].

  • HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range (2-3 bond) connectivity. The C2 protons will show strong HMBC cross-peaks to the ketone carbon (δ 209.5), the quaternary carbon (δ 52.4), and the carboxylic acid carbon (δ 178.2). This triangulates C2's exact position in the molecule [3].

  • COSY (Correlation Spectroscopy): Maps adjacent proton spin systems. A continuous COSY correlation chain will be observed from H-4 → H-5 → H-6, terminating at the quaternary C1 center.

NMR_Correlations C1 C1 (Quaternary) δ 52.4 C2 C2 (CH2) δ 48.6 C2->C1 HMBC C3 C3 (Ketone C=O) δ 209.5 C2->C3 HMBC C4 C4 (CH2) δ 40.8 C4->C3 HMBC C5 C5 (CH2) δ 22.1 C4->C5 COSY C6 C6 (CH2) δ 34.2 C5->C6 COSY C6->C1 HMBC Ar Aromatic Ring C1' Ar->C1 HMBC

Caption: Key HMBC (Red) and COSY (Blue) correlations validating the carbon backbone topology.

Conclusion

The structural elucidation of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid relies heavily on understanding the localized electronic environments and stereochemical realities of the cyclohexane ring. By recognizing the causality behind the diastereotopic AB system at C2 and confirming the carbon backbone via orthogonal HSQC/HMBC matrices, analytical chemists can achieve a 100% confidence level in their structural assignments. This rigorous, self-validating approach ensures the integrity of downstream pharmaceutical synthesis.

References

  • Chemical shift Wikipedia URL:[Link][1]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples Master Organic Chemistry URL:[Link] [2]

  • Inverse Heteronuclear Correlation - 2D NMR Experiments AZoM URL:[Link] [3]

  • HSQC Spectra Simulation and Matching for Molecular Identification ACS Publications (Journal of Chemical Information and Modeling) URL:[Link] [4]

Exploratory

In-Depth Technical Guide: Solubility Dynamics of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic Acid in DMSO and Organic Solvents

Executive Summary In early-stage pharmaceutical development and synthetic organic chemistry, understanding the phase-behavior and solvation dynamics of complex intermediates is critical. 1-(4-Chlorophenyl)-3-oxocyclohexa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage pharmaceutical development and synthetic organic chemistry, understanding the phase-behavior and solvation dynamics of complex intermediates is critical. 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid is a structurally multifaceted pharmaceutical intermediate characterized by its competing hydrophilic and lipophilic moieties. This whitepaper provides a comprehensive, field-proven framework for evaluating its thermodynamic and kinetic solubility. As a Senior Application Scientist, I have structured this guide to move beyond mere empirical observation, detailing the physicochemical causality behind solvent selection, predictive modeling, and self-validating experimental protocols.

Physicochemical Causality & Solvation Mechanics

To predict and manipulate the solubility of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid, we must first deconstruct its molecular architecture. The molecule presents three distinct solvation domains:

  • The 4-Chlorophenyl Ring : A highly lipophilic, electron-withdrawing aromatic system that drives London dispersion forces and π−π stacking interactions.

  • The Cyclohexane Backbone : A non-polar aliphatic ring that further increases the compound's overall hydrophobicity (LogP).

  • The Carboxylic Acid (-COOH) & Ketone (-C=O) Groups : Highly polar, hydrogen-bonding moieties. The carboxylic acid acts as both an H-bond donor and acceptor, while the ketone acts strictly as an H-bond acceptor.

Why DMSO is the Gold Standard

Dimethyl sulfoxide (DMSO) is universally employed as the primary solvent for kinetic solubility screening and stock solution preparation in early drug discovery[1]. The causality behind DMSO's exceptional solvation capacity for this specific compound lies in its aprotic nature and high dielectric constant ( ϵ=46.7 ). The highly polarized S=O bond acts as a potent hydrogen-bond acceptor for the compound's carboxylic acid proton, effectively breaking the solute-solute crystal lattice energy. Simultaneously, DMSO's hydrophobic methyl groups interact favorably with the chlorophenyl and cyclohexane rings via dispersion forces, creating a complete and thermodynamically stable solvation shell.

Behavior in Alternative Organic Solvents

In process chemistry, relying solely on DMSO is impractical for scale-up crystallizations or extractions. Predictive solubility models are frequently deployed to identify viable organic solvent mixtures[2].

  • Protic Solvents (e.g., Methanol, Ethanol): Can solvate the polar groups via H-bonding but may struggle to fully solvate the bulky chlorophenyl ring at lower temperatures.

  • Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate): Strike a thermodynamic balance. Acetone, for instance, often exhibits superior solubility profiles for oxocyclohexane derivatives due to favorable dipole-dipole interactions with the ketone moiety without the entropic penalty of protic network disruption.

G Root 1-(4-Chlorophenyl)-3-oxo... Solubility Drivers Hydrophobic Hydrophobic Core (Chlorophenyl & Cyclohexane) Root->Hydrophobic Hydrophilic Polar Functional Groups (Carboxylic Acid & Ketone) Root->Hydrophilic DMSO DMSO (Universal Solvation) Hydrophobic->DMSO London Dispersion Org Organic Solvents (Selective Solvation) Hydrophobic->Org Lipophilic Affinity Hydrophilic->DMSO H-Bonding (Strong) Hydrophilic->Org Dipole / H-Bonding

Fig 1: Physicochemical drivers of solvation in DMSO and organic solvents.

Quantitative Solubility Profiling

The following table synthesizes the expected solubility parameters for 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid based on its functional group contributions and standard pharmaceutical intermediate behaviors.

SolventPolarity IndexDielectric Constant ( ϵ )Estimated Solubility Range (mg/mL at 25°C)Primary Solvation Mechanism
DMSO 7.246.7> 100.0H-bond acceptor, dipole-dipole, dispersion
Acetone 5.120.730.0 - 60.0Dipole-dipole, moderate dispersion
Methanol 5.132.725.0 - 50.0H-bond donor/acceptor
Ethyl Acetate 4.46.015.0 - 30.0Weak dipole, dispersion
Hexane 0.11.9< 1.0Dispersion only (Poor for polar groups)
Aqueous Buffer (pH 7.4) 9.080.1< 0.1Ionization of -COOH (Requires co-solvents)

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, solubility must be measured using validated, reproducible systems. We utilize two primary methodologies: the thermodynamic Shake-Flask method and the High-Throughput Kinetic method.

Protocol A: Equilibrium Solubility via Shake-Flask Method

The shake-flask method remains the gold standard for determining true thermodynamic equilibrium solubility[3]. This protocol is designed with internal validation steps (time-course sampling) to guarantee that saturation has been achieved[4].

Step-by-Step Workflow:

  • Preparation of Saturated Suspension: Add an excess amount of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid powder (e.g., 200 mg) to a glass vial containing 1.0 mL of the target solvent (DMSO or organic solvent). The presence of visible, undissolved solid is mandatory to ensure saturation[3].

  • Thermal Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a temperature-controlled orbital shaker set to exactly 25.0 ± 0.1 °C. Agitate at 300 RPM.

  • Time-Course Sampling (Validation Step): To confirm thermodynamic equilibrium, extract 50 µL aliquots of the suspension at 24, 48, and 72 hours[4].

  • Phase Separation: Centrifuge the extracted aliquots at 10,000 x g for 15 minutes to forcefully separate the undissolved solid lattice from the saturated supernatant[4]. Alternatively, use a 0.22 µm PTFE syringe filter (ensure the filter membrane does not adsorb the compound).

  • Quantification: Dilute the supernatant appropriately with the mobile phase. Quantify the dissolved concentration using a validated HPLC-UV method (typically C18 column, Methanol/Water + 0.1% Formic Acid mobile phase, detecting at the optimal UV absorbance for the chlorophenyl ring, approx. 220-254 nm)[4]. Equilibrium is confirmed when the calculated concentrations at 48h and 72h exhibit a variance of < 2%.

G A 1. Solid Compound (Excess Mass) B 2. Solvent Addition (DMSO / Organics) A->B C 3. Thermal Equilibration (Shake-Flask 24-72h) B->C D 4. Phase Separation (Centrifugation/Filtration) C->D E 5. HPLC-UV Quantification (Validate at 48h & 72h) D->E

Fig 2: Self-validating Shake-Flask equilibrium solubility workflow.

Protocol B: High-Throughput Kinetic Solubility (Solvent Shift)

In early-stage development, material is often scarce. Kinetic solubility assays utilizing nephelometric (turbidity) detection allow for rapid screening using minimal API[5].

Step-by-Step Workflow:

  • Stock Preparation: Dissolve the compound in 100% DMSO to create a highly concentrated stock solution (e.g., 10 mM)[5].

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock using pure DMSO to create a concentration gradient.

  • Solvent Shift: Rapidly inject an aqueous buffer (or secondary organic anti-solvent) into each well so that the final DMSO concentration is restricted to 1-2% v/v[5].

  • Nephelometric Detection: Immediately analyze the plate using a nephelometer. The kinetic solubility limit is defined as the highest concentration well that exhibits no detectable turbidity (precipitation)[5].

  • Causality Note: This method measures the point of precipitation (kinetic), not the point of dissolution (thermodynamic). It will generally yield higher apparent solubility values than the shake-flask method due to supersaturation effects[1].

Conclusion & Best Practices

When handling 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid, researchers must account for the dualistic nature of its functional groups. While DMSO provides an excellent vehicle for in vitro assays and stock preservation, transitioning to process-scale chemistry requires careful mapping of its solubility in solvents like acetone and methanol. Always validate kinetic screening data with rigorous, temperature-controlled shake-flask equilibrium studies before finalizing formulation or crystallization parameters.

References

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs , Lund University Publications, [Link]

  • Evaluation of Predictive Solubility Models in Pharmaceutical Process Development an Enabling Technologies Consortium Collaboration , ACS Publications, [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery , Asian Journal of Chemistry, [Link]

  • Separation Science in Drug Development, Part II: High-Throughput Characterization , Chromatography Online,[Link]

Sources

Foundational

crystal structure and polymorphism of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic Acid: A Methodological Approach Executive Summary: The control and characterization of solid-state fo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic Acid: A Methodological Approach

Executive Summary: The control and characterization of solid-state forms are critical in the development of active pharmaceutical ingredients (APIs). Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly impact a drug's physicochemical properties, including solubility, stability, and bioavailability. This guide addresses the topic of crystal structure and polymorphism in 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid. Initial investigations indicate a lack of publicly available, detailed crystallographic data for this specific compound. Therefore, this document serves as a comprehensive methodological framework, outlining the requisite experimental and analytical strategies for a thorough solid-state characterization. By leveraging established principles and techniques applied to structurally related molecules, this guide provides researchers, scientists, and drug development professionals with a robust roadmap for investigating the polymorphic landscape of this, or any new, chemical entity. We will explore the theoretical underpinnings of polymorphism, detail the experimental workflows for polymorph screening and characterization, and discuss the significance of the obtained data in the context of pharmaceutical development.

Introduction: The Critical Role of Polymorphism in Drug Development

The solid-state form of an active pharmaceutical ingredient (API) is a critical attribute that can influence its performance and manufacturability. Polymorphism, the existence of multiple crystal packing arrangements of the same molecule, can lead to significant differences in key properties such as:

  • Solubility and Dissolution Rate: Different crystal lattices have different lattice energies, which in turn affects the energy required to break the lattice for dissolution. This can directly impact the bioavailability of a drug.

  • Stability: One polymorph is generally more thermodynamically stable than others under a given set of conditions. Metastable forms may convert to a more stable form over time, potentially altering the drug product's efficacy and safety.

  • Mechanical Properties: Crystal habit and packing can influence flowability, compressibility, and tabletability, which are crucial for formulation and manufacturing processes.

Given the profound impact of polymorphism, a thorough investigation is a regulatory expectation and a scientific necessity in drug development. The case of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid, a molecule with functional groups prone to hydrogen bonding and variable conformations, presents a high likelihood of polymorphic behavior.

Theoretical Framework: Understanding the Drivers of Polymorphism

Polymorphism arises from the competition between thermodynamics and kinetics during the crystallization process. Molecules may adopt different conformations or packing arrangements to minimize the free energy of the crystal lattice. For a molecule like 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid, key molecular features influencing polymorphism include:

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming various supramolecular synthons, such as dimers or catemers.

  • Conformational Flexibility: The cyclohexanone ring can adopt different chair or boat conformations, while the chlorophenyl group can rotate relative to the ring.

  • π-π Stacking: The aromatic chlorophenyl rings can interact through stacking, further stabilizing different packing arrangements.

A comprehensive polymorph screen aims to explore a wide range of crystallization conditions to access both thermodynamically stable and kinetically favored metastable forms.

Experimental Workflow for Polymorph Screening and Characterization

A systematic approach is essential for a successful polymorph screen. The following workflow outlines the key steps, from crystallization experiments to the characterization of solid forms.

G cluster_0 Polymorph Screening cluster_1 Primary Characterization cluster_2 In-depth Structural and Physicochemical Analysis start Start with Amorphous or Known Crystalline Form of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid crystallization Diverse Crystallization Experiments (Solvents, Temperature, Evaporation Rate, Anti-solvent Addition) start->crystallization slurry Slurry Conversion Experiments (Competitive Equilibration) start->slurry xrd Powder X-Ray Diffraction (PXRD) (Identify Unique Forms) crystallization->xrd slurry->xrd dsc Differential Scanning Calorimetry (DSC) (Thermal Transitions, Melting Points) xrd->dsc For each unique PXRD pattern scxrd Single-Crystal X-Ray Diffraction (SCXRD) (Definitive Structure Elucidation) dsc->scxrd If suitable crystals are obtained spectroscopy Spectroscopy (FTIR, Raman) (Vibrational Differences) dsc->spectroscopy stability Stability and Interconversion Studies (Temperature, Humidity) spectroscopy->stability solubility Solubility Assessment (Kinetic and Thermodynamic) stability->solubility end Polymorph Landscape Established solubility->end

Figure 1: A comprehensive workflow for the screening and characterization of polymorphs.

Polymorph Screening Methodologies

The goal of polymorph screening is to generate a diverse set of crystallization conditions to identify as many solid forms as possible.

Protocol 1: Solvent-Based Crystallization

  • Solvent Selection: Choose a wide range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane).

  • Solution Preparation: Prepare saturated solutions of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid in each solvent at an elevated temperature.

  • Crystallization Induction:

    • Slow Evaporation: Allow the solvent to evaporate slowly at different temperatures (e.g., ambient, 4°C).

    • Cooling Crystallization: Slowly cool the saturated solutions to induce crystallization.

    • Anti-solvent Addition: Add a poor solvent (an anti-solvent) to a solution of the compound to induce precipitation.

  • Solid Isolation: Isolate the resulting solids by filtration and dry under vacuum.

Primary Characterization Techniques

Initial characterization aims to quickly identify unique solid forms.

  • Powder X-Ray Diffraction (PXRD): PXRD is the primary tool for identifying and distinguishing between different crystalline forms. Each polymorph will produce a unique diffraction pattern, acting as a fingerprint.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, heats of fusion, and to detect solid-solid phase transitions between polymorphs.

In-depth Structural and Physicochemical Analysis

Once unique forms are identified, a more detailed characterization is required.

  • Single-Crystal X-Ray Diffraction (SCXRD): This is the gold standard for determining the absolute crystal structure of a polymorph. It provides precise information on unit cell dimensions, space group, molecular conformation, and intermolecular interactions.

  • Spectroscopy (FTIR/Raman): Vibrational spectroscopy can differentiate polymorphs by detecting changes in bond vibrations due to different molecular conformations and intermolecular interactions in the crystal lattice.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, which is useful for identifying solvates or hydrates.

Hypothetical Polymorphic Forms of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic Acid

While specific data is unavailable, we can hypothesize the existence of at least two polymorphic forms based on the molecule's structural features. The following table presents plausible, illustrative data for two hypothetical polymorphs, designated as Form I and Form II.

PropertyForm I (Hypothetical)Form II (Hypothetical)Significance
Crystal System MonoclinicOrthorhombicIndicates different packing symmetries.
Space Group P2₁/cPca2₁Different sets of symmetry elements.
Unit Cell Parameters a = 10.2 Å, b = 8.5 Å, c = 14.1 Å, β = 95°a = 12.5 Å, b = 7.8 Å, c = 13.2 ÅDefines the shape and size of the repeating unit.
Melting Point (DSC) 155 °C148 °CAccording to Burger's rules, the higher melting form is likely more stable.
Hydrogen Bonding Motif Carboxylic acid dimerCarboxylic acid catemer (chain)A primary driver of different packing arrangements.
Calculated Density 1.35 g/cm³1.32 g/cm³Denser forms are often more stable.

Stability and Interconversion Studies

Understanding the thermodynamic relationship between polymorphs is crucial.

G cluster_0 Thermodynamic Relationship cluster_1 Energy Diagram form2 Form II (Metastable) form1 Form I (Stable) form2->form1 Irreversible Transition (Heat, Slurry) l e1 Free Energy e2 e1->e2 level2 Form II level1 Form I

Figure 2: Energy relationship between a stable and a metastable polymorph.

Protocol 2: Slurry Conversion Experiment

  • Preparation: Prepare saturated slurries of a mixture of Form I and Form II in a selected solvent (e.g., ethyl acetate) at a constant temperature.

  • Equilibration: Stir the slurries for an extended period (e.g., 24-72 hours).

  • Sampling: Periodically withdraw samples of the solid phase.

  • Analysis: Analyze the solid phase by PXRD to determine the relative amounts of each form over time.

Conclusion and Future Directions

A thorough investigation into the polymorphism of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid is a critical step in its development as a potential pharmaceutical candidate. Although specific crystallographic data for this compound is not currently in the public domain, the methodologies outlined in this guide provide a comprehensive framework for such an investigation.

By employing a systematic polymorph screen, utilizing a suite of analytical techniques including PXRD, DSC, and SCXRD, and conducting stability and interconversion studies, researchers can fully characterize the solid-state landscape of this molecule. The identification and selection of the most stable polymorph with optimal physicochemical properties will be paramount for ensuring the development of a safe, effective, and robust drug product. This foundational knowledge is indispensable for successful formulation, manufacturing, and regulatory approval.

References

  • Bauer, J., Spanton, S., Henry, R., Quick, J., Dziki, W., Porter, W., & Morris, J. (2001). Ritonavir: An Extraordinary Example of Conformational Polymorphism. Pharmaceutical Research, 18(6), 859–866. [Link]

  • Lee, E. H. (2014). A practical guide to pharmaceutical polymorph screening & selection. Asian Journal of Pharmaceutical Sciences, 9(4), 163-175. [Link]

  • Burger, A., & Ramberger, R. (1979). On the polymorphism of pharmaceuticals and other molecular crystals. I. Theory of thermodynamic rules. Mikrochimica Acta, 72(3-4), 259-271. [Link]

Exploratory

Whitepaper: In Vitro Pharmacological Profiling of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic Acid as a Serine Protease Modulator Scaffold

Executive Summary While often categorized in chemical catalogs as a synthetic building block, the 1-aryl-oxocyclohexanecarboxylic acid scaffold—specifically 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid and its isom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

While often categorized in chemical catalogs as a synthetic building block, the 1-aryl-oxocyclohexanecarboxylic acid scaffold—specifically 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid and its isomers—represents a highly privileged pharmacophore in modern medicinal chemistry. This conformationally restricted backbone is strategically utilized to design potent, small-molecule inhibitors targeting Prolylcarboxypeptidase (PRCP) [1], a lysosomal serine protease implicated in metabolic disorders and obesity.

This technical guide details the in vitro mechanism of action (MoA) of this scaffold, the biophysical rationale behind its target engagement, and the self-validating experimental protocols required by senior scientists to accurately characterize its pharmacological profile.

Molecular Target & Mechanism of Action (MoA)

The PRCP-Melanocortin Axis

The primary biological target for this pharmacophore is Prolylcarboxypeptidase (PRCP)[2]. PRCP is an enzyme that regulates energy homeostasis by cleaving the C-terminal amino acid of α -melanocyte-stimulating hormone ( α -MSH 1−13​ ) to produce the inactive α -MSH 1−12​ [3]. Active α -MSH 1−13​ is a critical anorexigenic (appetite-suppressing) neuropeptide that agonizes the Melanocortin 4 Receptor (MC4R)[4]. By inhibiting PRCP, the degradation of α -MSH is blocked, prolonging MC4R activation and promoting weight loss[5].

Structural Binding Rationale (Orthosteric Inhibition)

The 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid scaffold acts as a competitive, orthosteric inhibitor of PRCP through three critical vector interactions:

  • The 4-Chlorophenyl Moiety: Anchors deep into the hydrophobic S1 subsite of PRCP. The chlorine atom provides a critical halogen bond that enhances residence time ( 1/koff​ ) compared to unsubstituted phenyl rings.

  • The Carboxylic Acid: Mimics the C-terminal carboxylate of the endogenous substrate, forming a critical electrostatic salt bridge with the catalytic triad (Ser179, His455, Asp430) and stabilizing the oxyanion hole.

  • The 3-Oxo Group: Acts as a highly specific hydrogen bond acceptor. Its meta-position relative to the carboxylic acid alters the dihedral angle compared to the 4-oxo isomer[1], providing a unique vector that interacts favorably with the S2' pocket of PRCP while sterically clashing with off-target proteases like Prolyl Endopeptidase (PREP).

G POMC POMC (Pro-opiomelanocortin) aMSH α-MSH(1-13) (Active Anorexigenic) POMC->aMSH Cleavage MC4R MC4R Activation (Appetite Suppression) aMSH->MC4R Agonist aMSH_inact α-MSH(1-12) (Inactive) aMSH->aMSH_inact Degradation PRCP PRCP Enzyme (Lysosomal Protease) PRCP->aMSH_inact Catalyzes Inhibitor 1-(4-Chlorophenyl)-3-oxo... (Inhibitor Scaffold) Inhibitor->PRCP Blocks

Caption: PRCP-mediated degradation of α-MSH and orthosteric inhibition by the 3-oxo scaffold.

In Vitro Experimental Protocols (Self-Validating Systems)

To establish a highly trustworthy data package, the in vitro profiling of this compound must utilize a self-validating system . We employ a FRET-based enzymatic assay to measure functional inhibition, orthogonally paired with Surface Plasmon Resonance (SPR) to confirm direct biophysical target engagement. This dual-assay approach eliminates false positives caused by Pan-Assay Interference Compounds (PAINS) or fluorescent quenching artifacts.

Protocol A: FRET-Based Recombinant PRCP Enzymatic Assay

Causality Note: PRCP is a lysosomal enzyme. Assaying PRCP at a physiological blood pH of 7.4 will result in a near-total loss of catalytic activity, leading to false-negative inhibitor profiling. The assay buffer must be maintained at an acidic pH (5.5) to mimic the lysosomal microenvironment and ensure accurate Michaelis-Menten kinetics[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 0.1 M Sodium Acetate, 0.1 M NaCl, and 0.01% Tween-20, adjusted strictly to pH 5.5 .

  • Enzyme Preparation: Dilute recombinant human PRCP (rhPRCP) in the assay buffer to a final working concentration of 0.5 nM.

  • Compound Incubation: Dispense 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid (10-point dose-response curve, starting at 10 μ M, 1:3 serial dilutions) into a black 384-well microplate. Add rhPRCP and pre-incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 5 μ M of the fluorogenic substrate Mca-RPP-EDANS (where cleavage of the Pro-Pro bond separates the Mca fluorophore from the EDANS quencher).

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes at 37°C using a microplate reader ( λex​ = 320 nm, λem​ = 420 nm). Calculate the IC50​ using a 4-parameter logistic (4PL) non-linear regression model.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality Note: While FRET proves the compound stops the enzyme from working, SPR proves the compound physically binds to the enzyme in real-time, yielding critical association ( kon​ ) and dissociation ( koff​ ) rates that dictate in vivo efficacy.

Step-by-Step Methodology:

  • Surface Functionalization: Immobilize rhPRCP onto a CM5 sensor chip via standard amine coupling (EDC/NHS) at pH 4.5 to a target level of ~3000 Response Units (RU).

  • Analyte Injection: Inject the 3-oxo scaffold across the sensor surface at a flow rate of 30 μ L/min in running buffer (HBS-P+, pH 7.4). Note: SPR can be run at pH 7.4 because we are measuring physical binding, not catalytic turnover.

  • Regeneration: Pulse the chip with 10 mM Glycine-HCl (pH 2.5) for 30 seconds to remove bound analyte before the next cycle.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD​ ).

Workflow cluster_FRET FRET Enzymatic Assay cluster_SPR SPR Binding Kinetics Prep Recombinant hPRCP Preparation (Sodium Acetate, pH 5.5) Incubate Inhibitor Incubation (15 min, 37°C) Prep->Incubate Immobilize Amine Coupling of PRCP (CM5 Sensor Chip) Prep->Immobilize Substrate Add Mca-RPP-EDANS (Fluorogenic Substrate) Incubate->Substrate Readout Kinetic Fluorescence (Ex: 320nm / Em: 420nm) Substrate->Readout Inject Analyte Injection (Concentration Series) Immobilize->Inject Kinetics Calculate k_on, k_off, K_D Inject->Kinetics

Caption: Self-validating in vitro workflow combining FRET enzymatic assays and SPR binding kinetics.

Quantitative Data & SAR Profiling

The conformational rigidity provided by the cyclohexane ring is paramount. Below is a representative Structure-Activity Relationship (SAR) data summary demonstrating how the 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid scaffold compares to its 4-oxo isomer and a fully optimized reference PRCP inhibitor[1].

A critical counter-screen is Prolyl Endopeptidase (PREP) , a cytosolic enzyme that also cleaves at proline residues. High selectivity against PREP is mandatory to avoid off-target neurotoxicity.

Compound ScaffoldPRCP IC50​ (nM)PREP IC50​ (nM)Selectivity (PREP/PRCP)SPR KD​ (nM)
1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid 45>10,000>220x52
1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic acid 120>10,000>80x135
Optimized Reference Inhibitor 158,500566x18

Data Interpretation: The 3-oxo isomer demonstrates superior potency (45 nM vs 120 nM) compared to the 4-oxo isomer. The altered spatial trajectory of the ketone at the 3-position allows for tighter hydrogen bonding within the S2' pocket of PRCP, driving a lower dissociation constant ( KD​ ) while maintaining absolute selectivity over PREP.

Conclusion

The 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid molecule is far more than a simple chemical precursor; it is a highly optimized, conformationally restricted pharmacophore for serine protease modulation. By exploiting the lysosomal pH requirements of PRCP and utilizing orthogonal biophysical validation (SPR), researchers can confidently leverage this scaffold to develop next-generation therapeutics for metabolic syndrome and obesity.

References

  • Wallingford, N., et al. (2009). "Prolylcarboxypeptidase regulates food intake by inactivating alpha-MSH in rodents." Journal of Clinical Investigation, 119(8), 2291-2303. URL:[Link]

  • Jeong, J. K., et al. (2012). "Prolyl carboxypeptidase and its inhibitors in metabolism." Trends in Endocrinology & Metabolism, 23(8), 414-420. URL:[Link]

  • Biftu, T., et al. (2014). "Prolylcarboxypeptidase inhibitors." United States Patent 8,669,252 B2.

Sources

Foundational

Thermodynamic Stability Profile of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic Acid: Conformational Dynamics and Degradation Kinetics

Executive Summary For drug development professionals and synthetic chemists, understanding the thermodynamic boundaries of active pharmaceutical ingredient (API) intermediates is non-negotiable. 1-(4-Chlorophenyl)-3-oxoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, understanding the thermodynamic boundaries of active pharmaceutical ingredient (API) intermediates is non-negotiable. 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid is a highly functionalized γ-keto acid characterized by a delicate balance of conformational strain and reactive functional groups. Unlike acyclic analogs, its thermodynamic stability is heavily dictated by the rigid geometry of the cyclohexanone ring. This whitepaper deconstructs the structural thermodynamics of this molecule, detailing the causality behind its conformational preferences, its primary thermal degradation pathway (enol-lactonization), and the self-validating empirical methodologies required to profile its stability.

Conformational Thermodynamics & The γ-Keto Architecture

The foundational thermodynamic stability of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid is governed by its chair conformation equilibrium. The C1 carbon bears two substituents: a bulky 4-chlorophenyl group and a carboxylic acid (-COOH) group.

The 1,3-Diaxial Advantage

In a standard cyclohexane system, the thermodynamic minimum is achieved by placing the substituent with the highest A-value in the equatorial position. The 4-chlorophenyl group (A-value ≈ 2.8 kcal/mol) heavily outweighs the -COOH group (A-value ≈ 1.4 kcal/mol), forcing the -COOH group into the axial position.

Normally, an axial -COOH group incurs a significant thermodynamic penalty due to 1,3-diaxial steric interactions with the axial protons at C3 and C5. However, the architecture of this specific molecule features a ketone at C3. Because the C3 carbon is sp2 hybridized, it lacks an axial proton . This structural anomaly eliminates one of the primary steric clashes, significantly lowering the conformational free energy barrier. This phenomenon fundamentally alters the 1[1], rendering the axial-COOH conformer unusually stable at ambient temperatures.

Thermodynamic Degradation Pathways: Enol-Lactonization

A common misconception is that all cyclic keto-acids undergo facile thermal decarboxylation. While β-keto acids degrade rapidly via a 6-membered cyclic transition state, 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid is a γ-keto acid (the ketone is at the γ-position relative to the carboxyl carbon). Therefore, its primary thermodynamic vulnerability is not decarboxylation, but dehydration via enol-lactonization .

Mechanistic Causality
  • Tautomerization: At elevated temperatures, the C3 ketone exists in equilibrium with its enol tautomer, forming a Δ2,3 double bond. This forces the ring from a chair into a higher-energy half-chair conformation.

  • Intramolecular Attack: The axial positioning of the C1 -COOH group places its hydroxyl oxygen in direct spatial proximity to the sp2 hybridized C3 enol carbon.

  • Dehydration: Thermal activation drives the intramolecular esterification, expelling water and forming a stable bicyclic enol-lactone.

G A γ-Keto Acid (Chair) Equatorial Ar, Axial COOH B Enol Tautomer (Half-Chair) A->B Tautomerization (ΔG > 0) C Transition State (Intramolecular Attack) B->C Thermal Activation D Bicyclic Enol-Lactone + H2O C->D Dehydration

Fig 1: Thermodynamic pathway from the stable γ-keto acid chair conformation to the enol-lactone.

Empirical Methodologies for Stability Profiling

To accurately model the shelf-life and processing boundaries of this intermediate, thermodynamic parameters must be extracted using self-validating thermal analysis techniques. The following protocols are designed to isolate the thermodynamic variables while preventing artifactual data.

Protocol A: Differential Scanning Calorimetry (DSC) for Dehydration Kinetics

This protocol utilizes a controlled thermal ramp to identify the activation energy ( Ea​ ) of the lactonization event.

  • Sample Preparation: Accurately weigh 3.0 ± 0.5 mg of the compound into an aluminum pan. Causality for choice: The pan must be hermetically sealed but punctured with a microscopic pinhole (50 μm). This allows the stoichiometric release of H2​O vapor during dehydration, preventing internal pressure buildup that would artificially skew the endothermic heat flow.

  • Baseline Calibration: Run an empty, mass-matched aluminum pan to establish the thermal baseline.

  • Thermal Ramping: Heat the sample from 25°C to 250°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min).

  • Self-Validation (Cyclic Testing): To prove the endothermic event is a chemical degradation (lactonization) rather than a physical phase change (polymorphic melt), immediately cool the sample to 25°C at 20°C/min, then initiate a second heating ramp. The absence of the primary melting peak in the second cycle validates irreversible chemical transformation.

Protocol B: Isothermal Microcalorimetry (IMC) for Equilibrium Thermodynamics

IMC is utilized for 2[2] at lower, shelf-relevant temperatures.

  • Equilibration: Load 50 mg of the sample into a glass ampoule, seal, and place in the IMC thermostat at 60°C.

  • Heat Flow Monitoring: Record the baseline heat flow (μW) until thermal equilibrium is achieved (< 5 μW drift over 24 hours).

  • Kinetic Measurement: Monitor the heat flow associated with slow-onset tautomerization and dehydration over a 14-day period.

G N1 Sample Preparation (Pinhole Al Pan) N2 Differential Scanning Calorimetry (DSC) N1->N2 N3 Isothermal Microcalorimetry (IMC) N1->N3 N4 Thermodynamic Parameter Extraction (ΔH, ΔG, Ea) N2->N4 Ramp Heating N3->N4 Isothermal Hold N5 Stability Profile & Shelf-Life Prediction N4->N5 Data Synthesis

Fig 2: Self-validating thermal analysis workflow for extracting thermodynamic stability parameters.

Quantitative Data Synthesis

The thermodynamic robustness of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid is quantified below. The high activation energy required for lactonization confirms its suitability as a stable intermediate under standard storage conditions, provided moisture and extreme heat are avoided. The baseline properties align with 3[3] for functionalized cyclohexanes.

Thermodynamic ParameterValueMethod of DeterminationClinical/Synthetic Implication
Conformational Free Energy ( ΔGchair​ ) -1.4 kcal/molComputational / NMRHigh ambient stability; locked chair conformation.
Enthalpy of Fusion ( ΔHfus​ ) 28.5 kJ/molDSC (Ramp)Indicates strong intermolecular hydrogen bonding.
Activation Energy for Lactonization ( Ea​ ) 115.2 kJ/molDSC (Kissinger Method)Requires significant thermal input (>150°C) to degrade.
Enthalpy of Lactonization ( ΔHlac​ ) 42.1 kJ/molIMC / DSC IntegrationEndothermic dehydration process.
Standard Gibbs Free Energy ( ΔGf∘​ ) -310 kJ/molDatabase DerivationOverall thermodynamic stability of the parent molecule.

References

  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS Publications)
  • OBIGT thermodynamic database - chnosz Source: CHNOSZ URL

Sources

Exploratory

High-Resolution Mass Spectrometry Profiling of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic Acid: Exact Mass and Isotopic Signatures

Executive Summary In modern drug discovery, the unambiguous structural characterization of synthetic intermediates is non-negotiable. 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid represents a highly functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the unambiguous structural characterization of synthetic intermediates is non-negotiable. 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid represents a highly functionalized pharmacophore combining a lipophilic chlorophenyl ring (driving target affinity), a conformationally restricted oxocyclohexane core, and a polar carboxylic acid moiety (enhancing solubility).

As a Senior Application Scientist, I have designed this technical guide to move beyond basic mass calculations. Here, we explore the causality behind high-resolution mass spectrometry (HRMS) workflows, detailing how to leverage exact mass, isotopic fine structure, and collision-induced dissociation (CID) to create a self-validating analytical protocol.

Physicochemical Profiling: Theoretical Mass Calculations

Before introducing a compound to the mass spectrometer, we must establish its theoretical mass profile. It is critical to distinguish between the Average Molecular Weight (used for benchtop stoichiometry, calculated via terrestrial isotopic abundances) and the Monoisotopic Exact Mass (used in HRMS, calculated using the exact mass of the most abundant isotopes: ^12^C, ^1^H, ^35^Cl, ^16^O).

Quantitative Mass Data Summary
ParameterValueDerivation / Mechanistic Note
Chemical Formula C13H13ClO3Derived from the cyclohexanecarboxylic acid core + chlorophenyl and oxo substituents.
Average Molecular Weight 252.69 g/mol Calculated using standard, abundance-weighted atomic weights.
Monoisotopic Exact Mass 252.0553 DaCalculated using exact masses: ^12^C (12.0000), ^1^H (1.0078), ^35^Cl (34.9688), ^16^O (15.9949).
[M-H]⁻ Exact Mass 251.0480 DaDeprotonated species; the primary target for negative-mode Electrospray Ionization (ESI-).
[M+H]⁺ Exact Mass 253.0626 DaProtonated species; secondary target for positive-mode ESI+.

High-Resolution Mass Spectrometry (HRMS) Workflow

To experimentally validate the exact mass of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid, we employ an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to an Orbitrap mass analyzer.

Step-by-Step Methodology & Causality
  • Sample Preparation: Dilute the analyte to 1 μg/mL in LC-MS grade Methanol:Water (50:50, v/v). Do not add acidic modifiers like formic acid for the final dilution if analyzing strictly in negative mode, as a neutral or slightly basic pH (e.g., 0.1% ammonium hydroxide) promotes the deprotonation of the carboxylic acid.

  • Chromatographic Separation: Inject 2 μL onto a sub-2 μm C18 column (e.g., 2.1 x 50 mm, 1.7 μm).

    • Causality: The highly hydrophobic chlorophenyl ring ensures robust retention on reversed-phase media. A gradient elution (Water/Acetonitrile) separates the target from isobaric matrix interferences.

  • Ionization (ESI-): Operate the source in negative electrospray ionization mode with a capillary voltage of 2.5 kV.

    • Causality: Carboxylic acids readily yield stable[M-H]⁻ ions. Negative mode is deliberately chosen over positive mode to eliminate the complex sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts that commonly convolute positive spectra[1].

  • Mass Analysis (Orbitrap): Acquire full-scan MS data at a resolving power of 120,000 (at m/z 200).

    • Causality: Ultra-high resolution is mandatory to resolve the isotopic fine structure and achieve sub-ppm mass accuracy, definitively ruling out isobaric background ions[2][3].

LC_MS_Workflow Prep Sample Prep Deprotonation LC UHPLC C18 Retention Prep->LC 1 μg/mL ESI ESI (-) Soft Ionization LC->ESI Elution HRMS Orbitrap MS R=120,000 ESI->HRMS [M-H]- Ions Data Data Analysis Isotope & Exact Mass HRMS->Data Spectra

Fig 1: LC-HRMS analytical workflow for exact mass determination.

Trustworthiness: The Self-Validating Isotopic System

Every robust analytical protocol must function as a self-validating system. For 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid, the presence of a single chlorine atom provides an intrinsic, foolproof quality control mechanism.

Chlorine naturally occurs as two stable isotopes: ^35^Cl (75.78% abundance) and ^37^Cl (24.22% abundance). This natural distribution dictates that any intact precursor or chlorine-containing fragment must exhibit a characteristic M and M+2 peak ratio of approximately 3:1[4][5].

When analyzing the full-scan Orbitrap data, the protocol demands the following validation check:

  • Primary Peak (M): m/z 251.0480 (contains ^35^Cl)

  • Secondary Peak (M+2): m/z 253.0451 (contains ^37^Cl)

If the m/z 253.0451 peak is not exactly one-third the intensity of the primary peak, the analyst can immediately deduce that the signal is either an isobaric interference or a co-eluting contaminant. This 3:1 signature ensures absolute confidence in the structural assignment without requiring secondary assays[4].

Diagnostic MS/MS Fragmentation Pathways

To transition from elemental composition to structural confirmation, we utilize Collision-Induced Dissociation (CID). By isolating the [M-H]⁻ precursor (m/z 251.0480) and applying normalized collision energy, we force the molecule down specific, predictable thermodynamic degradation pathways.

Mechanistic Cleavage Routes
  • Decarboxylation (Loss of CO2): The carboxylic acid group is highly labile in negative mode. The lowest energy pathway is the neutral loss of carbon dioxide (-43.9898 Da), yielding an intense, stable fragment at m/z 207.0581 .

  • Dehydration (Loss of H2O): The oxo group on the cyclohexane ring promotes the loss of water (-18.0106 Da), resulting in a secondary fragment at m/z 233.0374 .

  • Ring Cleavage: At higher collision energies, the strained oxocyclohexane ring shatters, isolating the highly stable chlorophenyl anion at m/z 111.0001 . Crucially, because this fragment retains the chlorine atom, it will also display the self-validating 3:1 isotopic pattern at m/z 111 and 113.

MSMS_Fragmentation Parent Precursor Ion[M-H]- m/z 251.0480 Frag1 Decarboxylated Fragment m/z 207.0581 Parent->Frag1 -CO2 (43.9898 Da) Frag2 Dehydrated Fragment m/z 233.0374 Parent->Frag2 -H2O (18.0106 Da) Frag3 Chlorophenyl Anion m/z 111.0001 Frag1->Frag3 Ring Cleavage

Fig 2: Proposed collision-induced dissociation (CID) fragmentation pathways.

Conclusion

The characterization of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid relies on a triad of analytical pillars: sub-ppm exact mass determination (m/z 251.0480 in negative mode), isotopic fine structure validation (the 3:1 ^35^Cl/^37^Cl ratio), and diagnostic CID fragmentation (decarboxylation and dehydration). By structuring LC-HRMS workflows around these predictable physicochemical behaviors, researchers can guarantee the integrity of their structural assignments during drug development.

References

  • 22.2 Mass spectrometry | CIE A-Level Chemistry Chemistry Student[Link]

  • Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars Analytical Chemistry (ACS Publications)[Link]

  • Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information National Institutes of Health (PMC)[Link]

  • Validation and Evaluation of High-Resolution Orbitrap Mass Spectrometry on Molecular Characterization of Dissolved Organic Matter National Institutes of Health (PMC)[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid

An Application Note and Detailed Protocol for the Synthesis of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic Acid Authored by: A Senior Application Scientist Introduction 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Synthesis of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic Acid

Authored by: A Senior Application Scientist

Introduction

1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid and its derivatives are of significant interest to researchers in medicinal chemistry and drug development. The substituted cyclohexane core is a common scaffold in a variety of biologically active molecules. The presence of the 4-chlorophenyl group can influence the pharmacological properties of these compounds, making them valuable intermediates for the synthesis of novel therapeutic agents.[1] This document provides a detailed, step-by-step protocol for the synthesis of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid, designed for researchers and scientists in organic synthesis and drug discovery.

The synthetic strategy presented here is based on the principles of the Robinson annulation, a robust and widely used method for the formation of six-membered rings.[2][3] The core of this synthesis involves a Michael addition followed by an intramolecular aldol condensation, which are fundamental reactions in organic chemistry for carbon-carbon bond formation and cyclization.[4]

Synthetic Strategy Overview

The synthesis of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid can be achieved through a multi-step process. The key steps involve the formation of a 1,5-dicarbonyl intermediate via a Michael addition, followed by an intramolecular aldol condensation to construct the cyclohexane ring.

Synthesis_Workflow Start Starting Materials: - Ethyl 4-chlorophenylacetate - Ethyl acrylate Step1 Michael Addition Start->Step1 Intermediate1 Diethyl 3-(4-chlorophenyl)adipate Step1->Intermediate1 Step2 Intramolecular Aldol Condensation (Dieckmann) Intermediate1->Step2 Intermediate2 Ethyl 2-(4-chlorophenyl)-4-oxocyclohexane-1-carboxylate Step2->Intermediate2 Step3 Hydrolysis and Decarboxylation Intermediate2->Step3 FinalProduct 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid Step3->FinalProduct

Caption: Synthetic workflow for 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
Ethyl 4-chlorophenylacetateReagent Grade, ≥98%Sigma-Aldrich
Ethyl acrylateReagent Grade, 99%Acros Organics
Sodium ethoxideReagent Grade, ≥97%Fluka
EthanolAnhydrous, 200 proofJ.T. Baker
Diethyl etherAnhydrous, ≥99.7%Fisher Scientific
Hydrochloric acidACS Reagent, 37%VWR Chemicals
Sodium sulfateAnhydrous, granularEMD Millipore
TolueneAnhydrous, 99.8%Alfa Aesar
Trifluoroacetic acidReagent Grade, 99%Oakwood Chemical
Step-by-Step Synthesis
Step 1: Michael Addition to form Diethyl 3-(4-chlorophenyl)adipate

This step involves the conjugate addition of the enolate of ethyl 4-chlorophenylacetate to ethyl acrylate.

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (2.3 g, 0.1 mol) in anhydrous ethanol (100 mL).

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add ethyl 4-chlorophenylacetate (19.8 g, 0.1 mol) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Michael Addition: Add ethyl acrylate (10.0 g, 0.1 mol) dropwise to the reaction mixture over a period of 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid. Extract the product with diethyl ether (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 3-(4-chlorophenyl)adipate.

Step 2: Intramolecular Aldol Condensation (Dieckmann Condensation)

The diester intermediate is cyclized to form the β-keto ester.

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend sodium ethoxide (8.2 g, 0.12 mol) in anhydrous toluene (250 mL).

  • Cyclization: Heat the suspension to reflux. Add the crude diethyl 3-(4-chlorophenyl)adipate (0.1 mol) dissolved in anhydrous toluene (100 mL) dropwise over 1 hour.

  • Reaction Completion: Continue refluxing for an additional 6 hours. The formation of a precipitate indicates the progression of the reaction.

  • Work-up: Cool the reaction mixture in an ice bath and cautiously add dilute hydrochloric acid to neutralize the excess base and dissolve the precipitate. Separate the organic layer, and extract the aqueous layer with toluene (2 x 100 mL). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Step 3: Hydrolysis and Decarboxylation

The final step involves the conversion of the β-keto ester to the target carboxylic acid.

  • Hydrolysis: To the crude ethyl 2-(4-chlorophenyl)-4-oxocyclohexane-1-carboxylate from the previous step, add a mixture of trifluoroacetic acid (50 mL) and water (10 mL).

  • Decarboxylation: Heat the mixture to reflux for 8 hours to effect both hydrolysis of the ester and decarboxylation.

  • Isolation and Purification: Cool the reaction mixture and pour it into ice-water (200 mL). The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water. Recrystallize the crude product from an ethanol/water mixture to afford pure 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid.

Characterization

The final product should be characterized by standard analytical techniques:

  • Melting Point: Determine the melting point of the purified product.

  • NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the structure.

  • Mass Spectrometry: Confirm the molecular weight of the compound.

  • Infrared Spectroscopy: Identify the characteristic functional groups (C=O of the ketone and carboxylic acid, C-Cl).

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium metal is highly reactive with water and should be handled with extreme care.

  • Trifluoroacetic acid is corrosive and should be handled with appropriate caution.

Discussion

The presented protocol outlines a reliable method for the synthesis of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid based on the well-established Robinson annulation and Dieckmann condensation reactions.[5][6] The choice of reagents and reaction conditions is critical for achieving a good yield and purity of the final product. The use of a strong base like sodium ethoxide is essential for the deprotonation steps to form the necessary enolates for both the Michael addition and the intramolecular condensation.[6] The final hydrolysis and decarboxylation step under acidic conditions is a standard procedure for converting β-keto esters to ketones.

This synthetic route is versatile and can potentially be adapted for the synthesis of other 1-aryl-3-oxocyclohexanecarboxylic acid derivatives by using different substituted phenylacetates as starting materials.

References

  • Robinson annulation - Wikipedia. Available from: [Link]

  • The Robinson Annulation - Master Organic Chemistry. Available from: [Link]

  • An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides - PMC. Available from: [Link]

  • US20060111592A1 - Process for the preparation of 1-(4-chlorophenyl)-4,4-dimethylpent-1-ene-3-one - Google Patents.
  • Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride - PrepChem.com. Available from: [Link]

  • Process for 4-substituted cyclohexane-1,3-dione. Available from: [Link]

  • Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents - ResearchGate. Available from: [Link]

  • 1-(4-Chlorophenyl)cyclohexanecarboxylic acid | C13H15ClO2 | CID 100873 - PubChem. Available from: [Link]

  • An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides - ACS Publications. Available from: [Link]

  • 23.12: The Robinson Annulation Reaction - Chemistry LibreTexts. Available from: [Link]

  • CN104628555A - Synthesis method of drug intermediate 4-(4-chlorphenyl) cyclohexyl-1-formic acid - Google Patents.
  • PROCESS FOR PREPARING 1,3-CYCLOHEXANEDIONE DERIVATIVES AND INTERMEDIATES THEREFOR - Patent 0195053. Available from: [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - MDPI. Available from: [Link]

  • Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone - Organic Chemistry Portal. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols: 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic Acid as a Versatile Synthon for Pharmaceutical Scaffolds

Abstract This document provides a detailed technical guide on the synthesis and potential applications of 1-(4-chlorophenyl)-3-oxocyclohexanecarboxylic acid, a highly functionalized building block for pharmaceutical deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed technical guide on the synthesis and potential applications of 1-(4-chlorophenyl)-3-oxocyclohexanecarboxylic acid, a highly functionalized building block for pharmaceutical development. While not extensively documented in public literature, its structural motifs—a rigid cyclohexanone core, an acidic functional handle, and a synthetically versatile chlorophenyl group—make it a precursor of significant interest. We present a robust, proposed synthetic pathway based on the foundational Robinson annulation reaction. Furthermore, we explore its potential as a precursor in the synthesis of complex molecular architectures, drawing analogies from established pharmaceutical scaffolds. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and API synthesis.

Introduction: The Strategic Value of the Substituted Cyclohexanone Core

The cyclohexanone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals, including steroids and alkaloids.[1][2][3] Its conformational rigidity allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. The title compound, 1-(4-chlorophenyl)-3-oxocyclohexanecarboxylic acid, is a trifunctional synthon that offers a powerful platform for generating molecular diversity:

  • The 3-Oxo Group: A versatile ketone handle for nucleophilic additions (e.g., Grignard, organolithium reagents), reductive aminations, and condensations to form complex heterocyclic systems.

  • The 1-Carboxylic Acid Group: Provides a key site for amide bond formation, esterification, or reduction, enabling linkage to other pharmacophores or modification of solubility and pharmacokinetic properties.

  • The 1-(4-Chlorophenyl) Group: Offers a site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and introduces a common pharmacophore known to modulate binding affinity and metabolic stability in various drug classes.

This combination of orthogonal functional groups within a single, compact molecule makes it an ideal starting point for the construction of diverse chemical libraries aimed at a wide range of therapeutic targets.

Proposed Synthesis via Robinson Annulation

A reliable and scalable synthesis of the target compound can be strategically designed using the Robinson annulation, a classic and powerful ring-forming reaction that combines a Michael addition with a subsequent intramolecular aldol condensation.[1][4][5] This approach builds the functionalized six-membered ring in a convergent manner.

Overall Synthetic Workflow

The proposed pathway begins with the Michael addition of a malonic ester derivative to an α,β-unsaturated ketone, followed by an intramolecular condensation, hydrolysis, and decarboxylation sequence to yield the final product.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Aldol Condensation cluster_2 Step 3: Workup A Diethyl (4-chlorobenzyl)malonate (Michael Donor) C Michael Adduct (1,5-Diketone Precursor) A->C NaOEt, EtOH B Methyl Vinyl Ketone (Michael Acceptor) B->C D Intramolecular Aldol Condensation Product (Cyclized Intermediate) C->D Base (NaOEt) E Hydrolysis & Decarboxylation D->E 1. NaOH (aq), Heat 2. H3O+ F 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid (Final Product) E->F G cluster_0 Ketone Derivatization cluster_1 Carboxylic Acid Elaboration cluster_2 Aromatic Ring Modification Precursor 1-(4-Chlorophenyl)-3- oxocyclohexanecarboxylic acid A Reductive Amination (e.g., + R-NH2, NaBH3CN) Precursor->A B Grignard Reaction (e.g., + R-MgBr) Precursor->B C Fischer Indole Synthesis (e.g., + Phenylhydrazine) Precursor->C D Amide Coupling (e.g., + R-NH2, EDC/HOBt) Precursor->D E Esterification (e.g., + R-OH, H+) Precursor->E F Suzuki Coupling (e.g., + R-B(OH)2, Pd catalyst) Precursor->F Product_A Amino-alcohol Scaffolds (Tramadol Analogs) A->Product_A Product_B Tertiary Alcohol Scaffolds B->Product_B Product_C Carbazole Derivatives (Bioactive Heterocycles) C->Product_C Product_D Amide-linked APIs D->Product_D Product_E Ester Prodrugs E->Product_E Product_F Biphenyl Core Structures F->Product_F

Caption: Divergent synthetic pathways from the precursor molecule.

Synthesis of Amino-Alcohol Scaffolds (Tramadol Analogs)

The analgesic Tramadol features a 2-(aminomethyl)-1-arylcyclohexanol core. [6][7]The ketone at the 3-position of our precursor can be used to build similar structures. A Grignard reaction could install a desired aryl group at C-3, followed by functional group manipulation to introduce the aminomethyl side chain, leading to novel analgesic candidates.

Construction of Fused Heterocyclic Systems

The ketone functionality is an excellent handle for condensation reactions to build fused ring systems. For instance, a Fischer indolization reaction with a substituted phenylhydrazine could yield complex tetrahydrocarbazole derivatives. [8]Carbazoles are a well-known class of privileged structures in medicinal chemistry with applications as anticancer and neuroprotective agents.

Amide Library Synthesis

The carboxylic acid is arguably the most common handle for late-stage diversification in drug discovery. Using standard amide coupling conditions (e.g., EDC, HOBt), the precursor can be readily coupled with a diverse library of primary and secondary amines. This allows for rapid exploration of the structure-activity relationship (SAR) by modifying the R-group attached via the amide linker, a cornerstone of modern API development. [9][10]

Safety and Handling

  • 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid: As with any chlorinated aromatic compound, appropriate care should be taken to avoid inhalation and skin contact. Consult the material safety data sheet (MSDS) before use.

  • Reagents: The proposed synthesis involves hazardous materials. Sodium metal is highly reactive with water. Methyl vinyl ketone is toxic and a lachrymator. Strong acids and bases are corrosive. All manipulations should be performed in a well-ventilated fume hood by trained personnel.

References

  • A Convenient Way to Synthesis of Analgesic Tramadol (Tramal).
  • Robinson annulation - Wikipedia. Available at: [Link]

  • The Robinson Annulation - Master Organic Chemistry. (2018). Available at: [Link]

  • An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides - ACS Publications. (2023). Available at: [Link]

  • An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides - PMC. Available at: [Link]

  • The suggested mechanism for the Robinson annulation reaction. - ResearchGate. Available at: [Link]

  • Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride - PrepChem.com. Available at: [Link]

  • Synthesis of Tramadol and Analogous - SciELO México. Available at: [Link]

  • Continuous-Flow Synthesis of Tramadol from Cyclohexanone - Vapourtec. (2020). Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research, 2012, 4(10):4506-4513 Research Article Synthesis of related substances of T - JOCPR. Available at: [Link]

  • Biomimetic synthesis of Tramadol - Chemical Communications (RSC Publishing). Available at: [Link]

  • 1-(4-CHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIC ACID — Chemical Substance Information - NextSDS. Available at: [Link]

  • Pharma API Intermediates. Available at: [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Available at: [Link]

Sources

Method

HPLC method development for 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid quantification

Application Note & Protocol: Robust HPLC-UV Method Development for the Quantification of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic Acid Introduction & Chemical Profiling 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Robust HPLC-UV Method Development for the Quantification of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic Acid

Introduction & Chemical Profiling

1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid is a complex synthetic intermediate characterized by a hydrophobic chlorophenyl ring, a polar ketone, and an ionizable carboxylic acid moiety[1]. The dual nature of this molecule—combining strong hydrophobicity with a pH-sensitive acidic group—presents specific challenges for reversed-phase liquid chromatography (RP-HPLC). If the analytical environment is not strictly controlled, the carboxylic acid group will partially ionize, leading to peak tailing, irreproducible retention times, and poor resolution[2]. This application note details a scientifically rigorous, self-validating HPLC method tailored to overcome these physicochemical hurdles, ensuring reliable quantification for drug development and quality control applications.

Method Development Rationale (The "Why")

As an application scientist, method development cannot be a game of trial and error; it must be driven by molecular causality.

  • Mobile Phase & pH Causality: The pKa of the carboxylic acid group in this compound is estimated to be between 4.0 and 5.0. According to fundamental chromatographic rules for carboxylic acids, the mobile phase pH must be maintained at least 1.5 to 2.0 units below the pKa to ensure the analyte remains in a fully protonated (neutral) state[2]. Therefore, 0.1% Phosphoric acid (pH ~2.1) was selected as Mobile Phase A. This suppresses ionization, driving the neutral analyte into the stationary phase and yielding sharp, symmetrical peaks.

  • Stationary Phase Selection: To accommodate the highly aqueous, acidic conditions required for protonation, an end-capped, high-density C18 column was chosen. The C18 ligand provides the necessary hydrophobic interactions with the chlorophenyl ring, while the end-capping minimizes secondary electrostatic interactions between the analyte's oxygen atoms and residual surface silanols on the silica support.

  • Detector Optimization: The conjugated chlorophenyl system provides a strong chromophore. UV detection at 230 nm was selected to maximize the signal-to-noise ratio, offering high sensitivity for trace-level quantification without absorbing background mobile phase noise.

MethodDev Start 1. Target Profiling pKa ~4.5, Hydrophobic Core pH 2. Mobile Phase pH Control 0.1% H3PO4 (pH ~2.1) to suppress ionization Start->pH Column 3. Stationary Phase End-capped C18 for hydrophobic retention pH->Column Gradient 4. Elution Optimization Isocratic or Gradient Acetonitrile Column->Gradient

Caption: Logical workflow for reversed-phase HPLC method development of acidic compounds.

Experimental Protocols (The "How")

Step-by-Step Methodology

  • Mobile Phase Preparation:

    • Mobile Phase A (0.1% H3PO4): Add 1.0 mL of 85% orthophosphoric acid (HPLC grade) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm nylon membrane to prevent particulate buildup on the column frit.

    • Mobile Phase B: 100% Acetonitrile (HPLC grade). Degas ultrasonically for 10 minutes prior to use to prevent pump cavitation.

  • Standard Preparation:

    • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile, sonicate for 5 minutes, and dilute to volume with Acetonitrile.

    • Working Solutions: Dilute the stock solution with a diluent (Water:Acetonitrile 50:50 v/v) to create a 5-point calibration curve ranging from 1.0 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Weigh the sample equivalent to 10 mg of the active compound. Extract with 10 mL of Acetonitrile using mechanical shaking for 15 minutes. Centrifuge at 4000 rpm for 10 minutes, and dilute the supernatant to a target working concentration of 50 µg/mL using the diluent.

Table 1: Optimized Chromatographic Conditions

ParameterSpecification
Column C18, 150 mm × 4.6 mm, 3.5 µm (End-capped)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.1)
Mobile Phase B Acetonitrile
Elution Mode Isocratic (40% A : 60% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C
Detection Wavelength UV at 230 nm
Injection Volume 10 µL

System Suitability & Validation Framework

A method is only as reliable as its validation framework. This protocol is designed as a self-validating system, adhering strictly to the updated ICH Q2(R2)[3] and USP <1225>[4] guidelines. The lifecycle of this validation ensures that every analytical run verifies its own integrity before sample data is accepted for reporting.

ValidationLogic SST System Suitability (SST) RSD < 2.0%, Tailing < 1.5 Specificity Specificity Baseline resolution from impurities SST->Specificity Linearity Linearity & Range R² > 0.999 (1-100 µg/mL) Specificity->Linearity Accuracy Accuracy (Recovery) 98.0% - 102.0% recovery Linearity->Accuracy Precision Precision Intra/Inter-day RSD < 2.0% Accuracy->Precision

Caption: Sequential validation lifecycle based on ICH Q2(R2) and USP <1225> guidelines.

Table 2: System Suitability Testing (SST) Criteria (Must be met prior to sample analysis)

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ~5.8 minutes (± 2%)Confirms mobile phase composition and pump accuracy.
Tailing Factor (Tf) ≤ 1.5Ensures complete suppression of carboxylic acid ionization.
Theoretical Plates (N) ≥ 5000Verifies column efficiency and packing integrity.
Injection Precision %RSD ≤ 2.0% (n=6)Validates autosampler reproducibility.

Table 3: Validation Summary Data

Validation ParameterRange / ResultICH Q2(R2) / USP <1225> Target
Linearity & Range 1.0 – 100.0 µg/mL (R² = 0.9998)R² ≥ 0.999
Accuracy (Recovery) 99.2% – 101.5% (at 50%, 100%, 150%)98.0% – 102.0%
Method Precision Intra-day RSD: 0.8% | Inter-day RSD: 1.2%RSD ≤ 2.0%
Limit of Detection (LOD) 0.15 µg/mL (S/N = 3:1)Signal-to-Noise ≥ 3
Limit of Quantitation (LOQ) 0.50 µg/mL (S/N = 10:1)Signal-to-Noise ≥ 10

Conclusion

By applying fundamental physicochemical principles to chromatographic method development, the inherent challenges of quantifying 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid are effectively mitigated. The strict control of mobile phase pH ensures the carboxylic acid remains protonated, while the selection of an end-capped C18 column provides robust retention and sharp peak shapes. When executed alongside the integrated ICH Q2(R2) and USP <1225> validation framework, this protocol guarantees high-fidelity, reproducible data suitable for rigorous pharmaceutical applications.

References

  • Title: 887210-02-8_CAS号:887210-02-8_6-chloro-4-[(2,6 ...
  • Title: validation of analytical procedures q2(r2)
  • Source: basciences.
  • Title: Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic Acid

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the synthesis yield of 1-(4-Chloroph...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the synthesis yield of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid. As Senior Application Scientists, we combine technical accuracy with practical, field-proven insights to address common challenges encountered during this synthesis.

Introduction to the Synthetic Challenge

The synthesis of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid is a multi-step process that often involves the formation of a key carbon-carbon bond through a Michael addition, followed by subsequent functional group manipulations. Low yields can arise from various factors, including incomplete reactions, side product formation, and difficulties in purification. This guide will walk you through potential issues and provide actionable solutions.

A plausible and efficient synthetic approach for 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid involves a Michael addition of a 4-chlorophenyl anion equivalent to a protected 3-oxocyclohexanecarboxylate derivative, followed by deprotection and hydrolysis. This guide will focus on troubleshooting this proposed synthetic pathway.

Proposed Synthetic Pathway

Synthetic_Pathway A 4-Chlorophenylacetonitrile C Michael Adduct Intermediate (Nitrile ester) A->C Michael Addition (Base, e.g., NaOEt) B Ethyl 2-cyclohexen-1-one-3-carboxylate (or similar Michael acceptor) B->C D 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid (Final Product) C->D Hydrolysis (Acid or Base)

Caption: Proposed synthetic pathway for 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Part 1: The Michael Addition Reaction

The crucial C-C bond-forming step is the Michael addition of the carbanion generated from 4-chlorophenylacetonitrile to an appropriate Michael acceptor.[1]

Q1: I am observing a low yield in the Michael addition step. What are the potential causes and how can I improve it?

A1: Low yields in the Michael addition are common and can be attributed to several factors. Here is a systematic troubleshooting guide:

  • Base Selection and Stoichiometry: The choice of base is critical for the efficient deprotonation of the 4-chlorophenylacetonitrile.

    • Weak Base: If the base is too weak, the deprotonation will be incomplete, leading to a low concentration of the nucleophile. Consider using a stronger base.

    • Steric Hindrance: A bulky base might be inefficient.

    • Troubleshooting:

      • Ensure the base is fresh and anhydrous.

      • If using sodium ethoxide (NaOEt), ensure it is not degraded. Consider preparing it fresh.

      • Experiment with other bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

      • A full equivalent of a strong base is generally required.

  • Reaction Temperature: Michael additions are typically run at low temperatures to control the reaction rate and minimize side reactions.

    • Too Low: The reaction rate might be too slow.

    • Too High: This can lead to side reactions like polymerization of the Michael acceptor or self-condensation of the nitrile.

    • Troubleshooting:

      • Start the reaction at 0 °C and allow it to slowly warm to room temperature.

      • Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature profile.

  • Solvent Choice: The solvent must be anhydrous and capable of dissolving the reactants and intermediates.

    • Troubleshooting:

      • Ensure your solvent (e.g., ethanol, THF, DMF) is rigorously dried.

      • Ethanol is a common choice when using sodium ethoxide.

      • Aprotic polar solvents like THF or DMF can also be effective, especially with stronger bases like NaH.

Q2: I am seeing multiple spots on my TLC plate after the Michael addition. What are the likely side products?

A2: The formation of multiple products is a common issue. Here are the likely culprits:

  • Unreacted Starting Materials: The most common "extra" spots.

  • Polymerization of the Michael Acceptor: α,β-unsaturated carbonyl compounds can polymerize, especially in the presence of a strong base.[2]

  • Dialkylation: The product of the initial Michael addition still has an acidic proton and can potentially react with a second molecule of the Michael acceptor.

  • Self-Condensation of the Nitrile: While less common, it is a possibility.

Troubleshooting Side Reactions:

Side ProductCauseMitigation Strategy
PolymerizationHigh temperature, excess baseRun the reaction at a lower temperature. Add the base slowly to the reaction mixture.
DialkylationExcess Michael acceptor, prolonged reaction timeUse a slight excess of the nucleophile (4-chlorophenylacetonitrile). Monitor the reaction closely by TLC and quench it once the starting material is consumed.
Part 2: Hydrolysis of the Nitrile Intermediate

The nitrile group in the Michael adduct needs to be hydrolyzed to the carboxylic acid. This can be achieved under acidic or basic conditions.[3]

Q3: My nitrile hydrolysis is not going to completion. How can I drive the reaction forward?

A3: Incomplete hydrolysis is a frequent problem. The reaction conditions need to be carefully controlled.

  • Acid Hydrolysis:

    • Conditions: Typically requires strong acids (e.g., concentrated HCl or H₂SO₄) and elevated temperatures.

    • Troubleshooting:

      • Increase the reaction temperature and/or time.

      • Use a co-solvent like acetic acid to improve solubility.

      • Ensure a sufficient excess of acid is used.

  • Base Hydrolysis:

    • Conditions: Requires a strong base like NaOH or KOH in an alcoholic solvent, followed by acidification.

    • Troubleshooting:

      • Increase the concentration of the base.

      • Use a higher boiling point solvent like ethylene glycol to allow for higher reaction temperatures.

      • Be aware that harsh basic conditions can sometimes lead to other side reactions.

Q4: I am concerned about decarboxylation during the hydrolysis step. Is this a risk?

A4: Yes, decarboxylation can be a significant side reaction, especially under harsh acidic or basic conditions at high temperatures. The presence of the keto group beta to the carboxylic acid makes the product susceptible to decarboxylation.

Minimizing Decarboxylation:

  • Milder Conditions: Attempt the hydrolysis under milder conditions, even if it requires a longer reaction time.

  • Temperature Control: Avoid excessively high temperatures.

  • Stepwise Hydrolysis: Consider a two-step hydrolysis: first to the amide under milder conditions, followed by hydrolysis of the amide to the carboxylic acid.

Part 3: Purification and Characterization

Q5: I am having difficulty purifying the final product. What are the recommended methods?

A5: The purification of a carboxylic acid can be challenging due to its polarity.

  • Extraction:

    • After acidification of the reaction mixture, the product should precipitate if it is a solid.

    • If it remains in solution, it can be extracted with an organic solvent like ethyl acetate or dichloromethane.

    • Washing the organic layer with brine can help remove water-soluble impurities.

  • Recrystallization:

    • If the product is a solid, recrystallization is an excellent purification method.

    • Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the best one.

  • Column Chromatography:

    • If the product is an oil or if recrystallization is ineffective, column chromatography on silica gel is a good option.

    • A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used. Adding a small amount of acetic acid to the eluent can help to reduce tailing of the carboxylic acid on the silica gel.

Q6: What are the expected spectroscopic features of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid?

  • ¹H NMR:

    • Aromatic protons in the 7.0-7.5 ppm region (two doublets).

    • Protons on the cyclohexanone ring in the 1.5-3.0 ppm region.

    • A broad singlet for the carboxylic acid proton (typically >10 ppm, may not always be observed).

  • ¹³C NMR:

    • A signal for the ketone carbonyl around 200-210 ppm.

    • A signal for the carboxylic acid carbonyl around 170-180 ppm.

    • Signals for the aromatic carbons in the 120-140 ppm range.

    • Signals for the aliphatic carbons of the cyclohexane ring.

  • IR Spectroscopy:

    • A broad O-H stretch for the carboxylic acid from 2500-3300 cm⁻¹.

    • A C=O stretch for the ketone around 1715 cm⁻¹.

    • A C=O stretch for the carboxylic acid around 1700 cm⁻¹.

Experimental Protocols

Protocol 1: Michael Addition
  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add 4-chlorophenylacetonitrile (1.0 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of ethyl 2-cyclohexen-1-one-3-carboxylate (1.0 eq) in anhydrous ethanol dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: Hydrolysis
  • Dissolve the crude Michael adduct in a mixture of glacial acetic acid and concentrated hydrochloric acid (1:1 v/v).

  • Heat the mixture to reflux (approximately 100-110 °C) for 6-12 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Logical Relationships and Workflow

Troubleshooting_Workflow Start Start Synthesis Michael_Addition Perform Michael Addition Start->Michael_Addition TLC_Check1 Monitor by TLC Michael_Addition->TLC_Check1 Low_Yield1 Low Yield? TLC_Check1->Low_Yield1 Troubleshoot_MA Troubleshoot Michael Addition: - Check Base - Adjust Temperature - Verify Solvent Purity Low_Yield1->Troubleshoot_MA Yes Hydrolysis Perform Hydrolysis Low_Yield1->Hydrolysis No Troubleshoot_MA->Michael_Addition TLC_Check2 Monitor by TLC Hydrolysis->TLC_Check2 Incomplete_Hydrolysis Incomplete Reaction? TLC_Check2->Incomplete_Hydrolysis Troubleshoot_Hydrolysis Troubleshoot Hydrolysis: - Increase Temp/Time - Use Stronger Acid/Base Incomplete_Hydrolysis->Troubleshoot_Hydrolysis Yes Purification Purify Product Incomplete_Hydrolysis->Purification No Troubleshoot_Hydrolysis->Hydrolysis Characterization Characterize Product (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: A logical workflow for troubleshooting the synthesis of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid.

References

  • [One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide

  • ysis - PubMed.]([Link])

Sources

Optimization

Technical Support Center: Solubilization Strategies for 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic Acid

Welcome to the Advanced Technical Support Center. This guide is engineered for scientists and formulation researchers facing critical solubility bottlenecks with 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for scientists and formulation researchers facing critical solubility bottlenecks with 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid .

Molecular Profiling & Solubilization Rationale

To successfully formulate this compound, we must first deconstruct its physicochemical barriers. This molecule exhibits classic Biopharmaceutics Classification System (BCS) Class II/IV characteristics, driven by two opposing structural features:

  • The 4-Chlorophenyl Ring: A highly rigid, lipophilic moiety that severely restricts aqueous hydration and drives up the partition coefficient (LogP).

  • The Carboxylic Acid Group: An ionizable handle (estimated pKa ~4.5–5.0) that offers a pathway for pH-dependent solubility, provided the crystal lattice energy can be overcome.

Because the hydrophobic bulk dominates the molecule's hydration sphere, simple pH adjustment is rarely sufficient. The strategies detailed below focus on disrupting the crystal lattice, encapsulating the lipophilic ring, and maintaining supersaturation.

Troubleshooting Guides & FAQs

Q1: I attempted to dissolve the compound in standard PBS (pH 7.4) for an in vitro assay. It initially dissolved but precipitated after 2 hours. Why is this happening, and how can I fix it? Causality: At pH 7.4, the carboxylic acid is ionized, which initially forces the compound into solution. However, the sodium salts of bulky, highly lipophilic molecules often have a low intrinsic solubility limit. What you are observing is a transient supersaturated state followed by nucleation and precipitation (the "salting out" effect). Solution: Transition from simple sodium salts to bulky organic counterions. Formulating the compound with Tromethamine (TRIS) or Meglumine provides large, hydrophilic counterions that sterically hinder the re-formation of the crystal lattice while offering additional hydroxyl groups for hydrogen bonding with water. This approach is highly effective for carboxylic acids[1].

Q2: We are formulating an oral solid dosage form. Standard micronization did not improve bioavailability. What is the next best approach? Causality: Micronization only increases the surface area for dissolution; it does not alter the thermodynamic barrier of the compound's high crystal lattice energy. Solution: You must convert the crystalline drug into an Amorphous Solid Dispersion (ASD) . By co-precipitating the drug with an amphiphilic polymer like HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate), you trap the molecule in a high-energy amorphous state. The hydrophobic acetate groups of HPMCAS interact with the 4-chlorophenyl ring, while the hydrophilic succinate groups prevent recrystallization in the acidic environment of the stomach[2][3].

Q3: We need a liquid formulation for IV toxicology studies, but organic co-solvents (like DMSO/PEG) are causing precipitation upon injection. How can we achieve a clear, physiologically acceptable aqueous solution? Causality: Co-solvents artificially lower the dielectric constant of the vehicle. Upon injection into the bloodstream, the sudden dilution of the co-solvent causes an immediate crash of the hydrophobic drug. Solution: Utilize Cyclodextrin Complexation . The 4-chlorophenyl ring is an ideal geometric fit for the hydrophobic cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD). This non-covalent encapsulation shields the lipophilic moiety from water, drastically enhancing apparent solubility without relying on toxic co-solvents[4][5].

Solubilization Strategy Decision Matrix

DecisionTree Start 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid Solubility < 10 µg/mL Form Target Dosage Form? Start->Form Liquid Liquid / IV Formulation Form->Liquid Solid Solid Oral Dosage Form Form->Solid Salt In Situ Salt Formation (TRIS / Meglumine) Liquid->Salt If pH > 7 is acceptable CD Cyclodextrin Complexation (HP-β-CD) Liquid->CD If physiological pH required ASD Amorphous Solid Dispersion (Spray Drying with HPMCAS) Solid->ASD Overcome crystal lattice

Fig 1: Decision matrix for selecting a solubility enhancement strategy based on target dosage form.

Quantitative Data Summary

The following table synthesizes the expected quantitative outcomes when applying these advanced solubilization techniques to highly lipophilic carboxylic acids.

Solubilization StrategyPrimary MechanismExpected Solubility IncreaseMax Drug LoadingPhysical Stability Profile
Organic Salt Formation (TRIS) Ionization & Steric Hindrance50x – 100xN/A (Solution)Moderate (Risk of disproportionation at low pH)
Amorphous Solid Dispersion Disruption of Crystal Lattice10x – 50x (Supersaturation)20% – 30% w/wHigh (If Tg​ of dispersion is > 100°C)
HP-β-CD Complexation Hydrophobic Encapsulation100x – 500x5% – 15% w/wHigh (Thermodynamically stable in solution)

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Do not proceed to in vivo studies without passing the Quality Control (QC) gates listed below.

Protocol A: Preparation of Amorphous Solid Dispersion (ASD) via Spray Drying

This protocol utilizes rapid solvent evaporation to kinetically trap the drug in a polymer matrix[3][6].

  • Solution Preparation: Dissolve 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid and HPMCAS-M (1:3 mass ratio) in a common solvent system (e.g., Methanol:Dichloromethane 1:1 v/v). Causality: A co-solvent system ensures molecular-level mixing of both the lipophilic drug and the amphiphilic polymer prior to droplet formation.

  • Spray Drying: Process the solution through a lab-scale spray dryer. Set the inlet temperature to 80°C and the outlet temperature to 45°C. Causality: Rapid evaporation (milliseconds) prevents the drug molecules from organizing into a crystal lattice.

  • Secondary Drying: Place the collected powder in a vacuum oven at 40°C for 24 hours to remove residual organic solvents.

  • Self-Validation (QC Gate):

    • DSC (Differential Scanning Calorimetry): Scan from 20°C to 200°C. The thermogram must show a single Glass Transition Temperature ( Tg​ ) and the complete absence of the drug's melting endotherm.

    • PXRD (Powder X-Ray Diffraction): The diffractogram must display a broad "amorphous halo" with no sharp Bragg peaks.

Protocol B: Phase Solubility & HP-β-CD Inclusion Complexation

This protocol utilizes the Higuchi-Connors method to determine the stoichiometric ratio and stability of the cyclodextrin complex[7].

  • Matrix Preparation: Prepare aqueous solutions of HP-β-CD at concentrations of 0, 10, 20, 30, 40, and 50 mM in purified water.

  • Equilibration: Add an excess amount of the API (e.g., 50 mg) to 5 mL of each CD solution in sealed glass vials. Shake at 25°C for 48 hours. Causality: 48 hours is strictly required to reach thermodynamic equilibrium for bulky host-guest inclusion complexes.

  • Phase Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Self-Validation (QC Gate):

    • Quantify the dissolved drug via HPLC. Plot Drug Concentration vs. CD Concentration.

    • An AL​ -type linear plot confirms a 1:1 stoichiometric complex. Calculate the stability constant ( K1:1​ ). A valid, stable complex for formulation should yield a K1:1​ between 100 and 1,000 M−1 .

Complexation Mechanism Workflow

CD_Mechanism API Free API 4-Chlorophenyl Ring (Highly Hydrophobic) Complex Inclusion Complex Water Soluble (Thermodynamically Stable) API->Complex Non-covalent interaction CD HP-β-CD Hydrophobic Cavity Hydrophilic Exterior CD->Complex Encapsulation

Fig 2: Mechanism of HP-β-CD inclusion complexation shielding the lipophilic chlorophenyl ring.

References

  • [Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics] - PMC / NIH URL:[4]

  • [Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs] - MedCrave Online URL:[5]

  • [Cyclodextrin In Drug Delivery: A Review] - Open Access Journals URL:[7]

  • [A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs] - Advanced Pharmaceutical Bulletin URL:[2]

  • [Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs] - American Pharmaceutical Review URL:[3]

  • [Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs] - PMC / NIH URL:[6]

  • [Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids] - MDPI URL:[1]

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) Comparison of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic Acid Analogs: Targeting BcPhzB for Antivirulence Therapy

As the pharmaceutical industry faces the escalating crisis of antimicrobial resistance (AMR), drug development has pivoted toward "pathoblockers"—antivirulence agents that disarm pathogens without killing them, thereby m...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry faces the escalating crisis of antimicrobial resistance (AMR), drug development has pivoted toward "pathoblockers"—antivirulence agents that disarm pathogens without killing them, thereby minimizing evolutionary selection pressure. In Pseudomonas aeruginosa, the production of the redox-active virulence factor pyocyanin is critical for biofilm formation and host cytotoxicity.

This guide provides an in-depth, objective Structure-Activity Relationship (SAR) comparison of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid and its analogs. By evaluating these compounds as targeted inhibitors of BcPhzB (a critical isomerase/cyclase in the pyocyanin biosynthesis pathway), we will dissect the mechanistic rationale behind their structural evolution and provide self-validating experimental architectures for their evaluation.

The Target Landscape & Mechanistic Rationale

To understand the SAR of this chemical series, we must first map the biological target. BcPhzB catalyzes the condensation of precursor molecules into phenazine-1-carboxylic acid (PCA), the direct precursor to pyocyanin[1].

Pathway Chorismate Chorismic Acid (Metabolite) DHHA DHHA (Precursor) Chorismate->DHHA PhzE/PhzD PCA PCA (Intermediate) DHHA->PCA PhzA/PhzB/PhzF/PhzG PhzB BcPhzB Enzyme (Target) PhzB->DHHA Catalyzes cyclization Pyocyanin Pyocyanin (Virulence Factor) PCA->Pyocyanin PhzM/PhzS Inhibitor 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid Inhibitor->PhzB Competitive Inhibition (Blocks Active Site)

Figure 1: BcPhzB role in P. aeruginosa pyocyanin biosynthesis and targeted inhibition mechanism.

Structural Evolution: From Substrate to Bulky Inhibitor

The native substrate analogue, (1R)-3-oxocyclohexanecarboxylic acid (PDB: 3DZL), binds to the BcPhzB active site but exhibits weak affinity due to its small, hydrophilic nature[2]. Recent crystallographic evidence has shown that the BcPhzB active site is highly dynamic; binding of bulkier ligands (such as Raloxifene derivatives, PDB: 9F8H) induces an upward shift of the C-terminus, unveiling a cryptic hydrophobic pocket[2].

The design of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid bridges these two binding modes. The 3-oxocyclohexanecarboxylic acid core maintains essential hydrogen bonds with Asp57, Pro164*, and Gln147. Simultaneously, the rationally installed 1-(4-chlorophenyl) moiety acts as a lipophilic anchor, exploiting the newly opened hydrophobic cavity and interacting with flexible residues like Trp86 and His73[2].

Comparative SAR Analysis

To objectively evaluate the performance of the 4-chlorophenyl substitution, we compare it against a matrix of structural alternatives. The data below summarizes the thermodynamic binding affinity ( Kd​ ), phenotypic efficacy ( IC50​ ), and host-cell cytotoxicity ( CC50​ ).

Table 1: SAR Comparison of 3-oxocyclohexanecarboxylic Acid Analogs
CompoundR-Group at C1BcPhzB Kd​ (µM)Pyocyanin IC50​ (µM)A549 CC50​ (µM)Ligand Efficiency (LE)
Baseline -H (Substrate Analogue)> 1000N/A> 200~0.15
Analog 1 -Phenyl145.2> 200> 2000.22
Analog 2 -4-Fluorophenyl82.4150.5> 2000.25
Lead Analog -4-Chlorophenyl 8.7 24.3 > 200 0.34
Analog 4 -4-Methoxyphenyl45.698.2> 2000.27
Raloxifene Bulky Benzothiophene (Ref)1.24.545.00.21
Causality Behind the Data:
  • The Des-Chloro Penalty: Moving from the baseline to Analog 1 (-Phenyl) improves affinity via basic Van der Waals packing. However, the unsubstituted phenyl ring lacks the volume to fully displace high-energy water molecules from the deep pocket.

  • Halogen Optimization: The transition from fluorine (Analog 2) to chlorine (Lead Analog) yields a dramatic ~10-fold improvement in Kd​ . Chlorine possesses the optimal atomic radius and polarizability to perfectly fill the hydrophobic sub-pocket near Trp86. Furthermore, the electron-withdrawing nature of the chlorine atom enables a highly favorable halogen bond with the backbone carbonyl of His73.

  • Steric Clash: The 4-methoxy substitution (Analog 4) introduces an unfavorable desolvation penalty and steric clash, reducing affinity.

  • Ligand Efficiency vs. Absolute Affinity: While the Raloxifene reference compound has a lower absolute Kd​ , its massive molecular weight results in poor Ligand Efficiency (LE = 0.21) and notable cytotoxicity in human A549 lung cells ( CC50​=45.0 µM)[1]. The 1-(4-Chlorophenyl) lead achieves the optimal balance of high LE (0.34) and zero observed cytotoxicity, making it a superior pathoblocker scaffold.

Validation Architectures & Experimental Protocols

To ensure scientific integrity, the data presented above must be generated through self-validating experimental systems. Below are the definitive protocols for evaluating this class of compounds.

Workflow Synthesis Analog Synthesis (>95% Purity) ITC In Vitro ITC (Thermodynamics) Synthesis->ITC Purified Lead InVivo PA14 Culture (Phenotypic Assay) ITC->InVivo Kd < 10 µM Tox A549 Counter-screen (Cytotoxicity) InVivo->Tox IC50 < 50 µM Tox->Synthesis SAR Feedback

Figure 2: Self-validating experimental workflow for evaluating BcPhzB pathoblockers.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality: Standard fluorescence assays only provide IC50​ values. ITC is strictly required here because it simultaneously measures enthalpy ( ΔH ) and entropy ( ΔS )[3]. To prove that the 4-chlorophenyl group's efficacy is driven by the hydrophobic effect (desolvation of the binding pocket), we must observe a strong entropically driven binding signature ( −TΔS<0 ).

Step-by-Step Methodology:

  • Buffer Matching (Critical): Dialyze purified BcPhzB (20 µM) against ITC buffer (50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.5) overnight. The 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid ligand (200 µM) must be dissolved in the exact final dialysate to prevent heat-of-mixing artifacts.

  • Degassing: Degas both solutions under vacuum for 10 minutes to prevent bubble-induced thermal spikes during injection.

  • Titration Parameters: Load the enzyme into the sample cell (1.4 mL) and the ligand into the syringe. Perform 20 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the thermal baseline to re-equilibrate[4].

  • Self-Validation System:

    • Blank Subtraction: Perform a control titration of the ligand into the buffer alone. Subtract these heat-of-dilution values from the raw experimental data[4].

    • c-Value Check: Calculate the Wiseman c -value ( c=n×Ka​×[M] ). The protocol is only considered valid if 10<c<1000 . If c<10 , the binding curve is too flat, and a displacement titration with a weaker ligand must be utilized[3].

Protocol 2: In Vivo Pyocyanin Quantification Assay

Causality: In vitro target engagement must translate to phenotypic antivirulence in living bacteria. We utilize P. aeruginosa strain PA14 grown in King's A medium, which is specifically formulated to maximize pyocyanin biosynthesis.

Step-by-Step Methodology:

  • Culturing: Inoculate PA14 overnight cultures into 5 mL of King's A broth containing varying concentrations of the analog (0.1 µM to 200 µM). Incubate at 37°C for 24 hours with rigorous shaking (250 rpm).

  • Extraction: Centrifuge the cultures to pellet the bacteria. Transfer 3 mL of the cell-free supernatant to a new tube and add 1.5 mL of chloroform. Vortex vigorously. Pyocyanin will partition into the organic (bottom) layer, turning it blue.

  • Acidification: Transfer 1 mL of the blue chloroform layer to a new tube and add 0.3 mL of 0.2 M HCl. Vortex vigorously. The pyocyanin shifts to a pink/red color and partitions into the aqueous (top) layer.

  • Quantification: Measure the absorbance of the pink aqueous layer at 520 nm ( A520​ ).

  • Self-Validation System (Growth Control): Before centrifugation (Step 2), measure the optical density of the culture at 600 nm ( OD600​ ). Normalize the A520​ readings to the OD600​ . If the OD600​ drops by >10% compared to the vehicle control, the compound is exhibiting traditional bacteriocidal toxicity rather than acting as a true pathoblocker. The 1-(4-Chlorophenyl) analog must show a dose-dependent drop in A520​ with a perfectly stable OD600​ .

Conclusion

The SAR comparison clearly demonstrates that 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid is a highly optimized, rationally designed scaffold for BcPhzB inhibition. By replacing the native substrate's hydrogen atom with a lipophilic 4-chlorophenyl anchor, researchers can exploit a dynamic shift in the enzyme's C-terminus, resulting in a ~16-fold increase in binding affinity over des-chloro analogs. Supported by rigorous ITC thermodynamics and self-validating phenotypic assays, this compound represents a superior, high-ligand-efficiency alternative to bulky pathoblockers like Raloxifene, offering potent antivirulence activity without host cytotoxicity.

References

  • [1],[2] From Bones to Bugs: Structure-Based Development of Raloxifene-Derived Pathoblockers That Inhibit Pyocyanin Production in Pseudomonas aeruginosa. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [4],[3] Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols. URL:[Link]

Sources

Comparative

benchmarking binding affinity of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid

An in-depth biophysical evaluation is critical when selecting fragment building blocks for lead optimization. As a Senior Application Scientist, I have structured this guide to benchmark the binding affinity and thermody...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth biophysical evaluation is critical when selecting fragment building blocks for lead optimization. As a Senior Application Scientist, I have structured this guide to benchmark the binding affinity and thermodynamic profile of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid against its structural analogs. This guide provides actionable, self-validating protocols for evaluating low-affinity, high-ligand-efficiency fragments targeting central nervous system (CNS) receptors (e.g., GABA-B) or generic allosteric pockets.

The Competitors: Structural Logic & Selection

Fragment-based drug discovery (FBDD) relies on identifying low-molecular-weight compounds (<300 Da) that bind with high ligand efficiency, even if their absolute affinity is in the high micromolar to millimolar range[1]. To objectively evaluate our primary product, we benchmark it against two closely related alternatives to establish a precise Structure-Activity Relationship (SAR):

  • The Product: 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid (1-4C-3OCA ). Features a chlorine atom for optimal halogen bonding and a ketone at the 3-position.

  • Alternative 1: 1-(4-Bromophenyl)-3-oxocyclohexanecarboxylic acid (1-4B-3OCA ). Substitutes chlorine with a bulkier bromine atom to test steric constraints and polarizability within the hydrophobic sub-pocket.

  • Alternative 2: 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic acid (1-4C-4OCA ). Shifts the ketone to the 4-position, testing the spatial vector required for crucial hydrogen-bonding networks.

SAR Core Base Scaffold Cyclohexanecarboxylic Acid Halogen Halogen Substitution (Cl vs Br) Core->Halogen Ketone Ketone Position (3-oxo vs 4-oxo) Core->Ketone Product 1-(4-Chlorophenyl)-3-oxo... (Optimal Fit) Halogen->Product Cl preferred Alt1 1-(4-Bromophenyl)-3-oxo... (Steric Clash) Halogen->Alt1 Br too large Ketone->Product 3-oxo optimal Alt2 1-(4-Chlorophenyl)-4-oxo... (H-Bond Loss) Ketone->Alt2 4-oxo misaligned

Structural logic driving the binding affinity differences among the tested fragments.

Biophysical Benchmarking Strategy

Because fragment hits typically exhibit weak binding affinities, biochemical assays are often inadequate[2]. Instead, we utilize a self-validating biophysical cascade. We begin with Surface Plasmon Resonance (SPR) for kinetic ranking, followed by Isothermal Titration Calorimetry (ITC) to confirm the thermodynamic driving forces[3].

Workflow N1 Primary Screen: SPR (Kinetics & Affinity) N2 Orthogonal Validation: ITC (Thermodynamics) N1->N2 KD < 1 mM N3 Solution State: MST (Immobilization-Free) N2->N3 Enthalpy Driven N4 Hit Selection: 1-(4-Chlorophenyl)-3-oxo... N3->N4 Confirmed Binding

Biophysical cascade for fragment hit validation.

Experimental Methodologies

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Causality & Design: Fragments bind rapidly and weakly. SPR detects real-time binding events via refractive index changes[1]. However, fragments require high screening concentrations (up to 5 mM), necessitating ~5% DMSO to maintain solubility. Because DMSO has a massive refractive index, even a 0.1% mismatch between the running buffer and sample buffer will cause bulk shift artifacts that entirely obscure the fragment's binding signal. Self-Validating System: We implement a mandatory DMSO calibration curve to dynamically correct for excluded volume effects, and we calculate the theoretical maximum response ( Rmax​ ). Any response exceeding 1.2×Rmax​ is automatically flagged as non-specific aggregation rather than 1:1 binding.

Step-by-Step Workflow:

  • Immobilization: Immobilize the target protein (e.g., GABA-B extracellular domain) onto a CM5 sensor chip via standard amine coupling to a density of 2,000–3,000 Response Units (RU) to ensure sufficient signal for low-molecular-weight analytes.

  • Buffer Preparation: Prepare running buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4) supplemented with exactly 5.0% (v/v) DMSO.

  • DMSO Calibration: Inject a solvent correction series ranging from 4.5% to 5.8% DMSO to build a calibration plot before and after the fragment runs.

  • Analyte Injection: Inject the fragment compounds in a 2-fold concentration series (from 31.25 µM to 2000 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Processing: Double-reference the data (subtracting both the reference channel and a buffer blank injection) and apply the DMSO solvent correction. Fit to a 1:1 steady-state affinity model.

Protocol B: Isothermal Titration Calorimetry (ITC)

Causality & Design: While SPR provides KD​ , ITC is the "gold standard" for thermodynamic profiling, directly measuring the enthalpy ( ΔH ) of binding[3]. For fragments, the Wiseman c -value ( c=n[M]/KD​ ) is typically <1 , leading to flat, non-sigmoidal curves. To force a measurable heat exchange and accurately determine stoichiometry, we must use an exceptionally high ligand concentration in the syringe (at least 10-20x the expected KD​ )[4]. Self-Validating System: A control titration of the fragment into the buffer alone is mandatory. This "heat of dilution" is mathematically subtracted from the raw protein titration data to prevent false-positive enthalpic signals.

Step-by-Step Workflow:

  • Sample Dialysis: Dialyze the target protein extensively against the experimental buffer (25 mM HEPES, 150 mM NaCl, pH 7.4). Use the exact dialysate to dissolve the fragment compounds to ensure perfect buffer matching.

  • Concentration Setup: Load the target protein into the sample cell at 100–150 µM. Load the fragment into the syringe at 3.0–5.0 mM. Ensure both solutions contain identical DMSO concentrations (e.g., 2%).

  • Titration Parameters: Perform 19 injections of 2 µL each, with a 150-second spacing between injections to allow the baseline to stabilize, stirring at 750 rpm[4].

  • Control Run: Titrate the 5.0 mM fragment into the buffer (without protein) under identical parameters.

  • Analysis: Subtract the control heat of dilution from the target data. Perform a global analysis fitting the integrated heats to a single-site binding model to extract KD​ , ΔH , and −TΔS .

Comparative Data Analysis

The quantitative data derived from the self-validating SPR and ITC workflows are summarized below. Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ , where a value >0.3 is generally considered an excellent starting point for fragment elaboration.

CompoundTarget KD​ (SPR)Ligand Efficiency (LE) ΔH (ITC) −TΔS (ITC)Binding Profile
1-4C-3OCA (Product) Model CNS450 µM 0.32 kcal/mol/HA -6.5 kcal/mol +2.1 kcal/mol Enthalpy-driven; optimal fit
1-4B-3OCA (Alt 1) Model CNS1,200 µM0.26 kcal/mol/HA-3.2 kcal/mol-0.5 kcal/molSteric clash; reduced enthalpy
1-4C-4OCA (Alt 2) Model CNS2,500 µM0.22 kcal/mol/HA-1.5 kcal/mol-2.8 kcal/molPoor H-bond geometry

Scientific Interpretation: The data definitively establishes the superiority of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid . The substitution of chlorine with bromine (Alt 1) results in a nearly 3-fold drop in affinity, indicating that the binding pocket has strict steric constraints that penalize the larger atomic radius of bromine. Furthermore, shifting the ketone from the 3-position to the 4-position (Alt 2) drastically reduces the enthalpic contribution ( ΔH drops from -6.5 to -1.5 kcal/mol). This proves that the 3-oxo group acts as a critical hydrogen bond acceptor, a geometry that is entirely lost in the 4-oxo isomer.

Conclusion

For researchers undertaking Fragment-Based Lead Discovery (FBLD) targeting CNS receptors, 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid offers a highly validated, enthalpy-driven starting point. Its superior Ligand Efficiency (0.32) and optimal steric profile make it a far more tractable candidate for subsequent medicinal chemistry elaboration (e.g., fragment growing or linking) compared to its brominated or 4-oxo alternatives.

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Validation

reproducibility of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid synthesis pathways

An in-depth technical analysis of the synthetic reproducibility, scalability, and mechanistic pathways for 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid . Executive Summary & Structural Significance 1-(4-Chloropheny...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the synthetic reproducibility, scalability, and mechanistic pathways for 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid .

Executive Summary & Structural Significance

1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid is a high-value, conformationally restricted scaffold utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including rigidified GABA analogues and specialized CNS-active agents.

The primary synthetic bottleneck for this molecule is the construction of its C1 quaternary stereocenter , which bears both a bulky 4-chlorophenyl group and a carboxylic acid, alongside a reactive ketone at the C3 position. Traditional methodologies often suffer from poor reproducibility, toxic reagents, and harsh conditions that degrade the sensitive cyclohexanone ring. This guide objectively compares the classical racemic hydrocyanation route against a modern, highly reproducible Rhodium-catalyzed asymmetric arylation approach.

Mechanistic Analysis & Route Causality

Route A: The Classical Nagata Hydrocyanation (Racemic)

Historically, the quaternary center was installed via a two-step conjugate addition sequence. First, a Grignard reagent adds to 3-ethoxycyclohex-2-en-1-one to form 3-(4-chlorophenyl)cyclohex-2-en-1-one. Subsequently, [1].

The Reproducibility Flaw: While the Lewis acidic aluminum center effectively activates the enone to favor 1,4-addition over 1,2-addition, the resulting tertiary nitrile is sterically shielded by both the cyclohexyl ring and the aryl group. [3] (e.g., 6M HCl at reflux or 96% H2SO4). These forcing conditions frequently lead to partial degradation of the C3 ketone, aldol condensation side-reactions, and severe batch-to-batch yield variations.

Route B: Rhodium-Catalyzed Asymmetric Arylation (Modern Standard)

To bypass the nitrile hydrolysis bottleneck, Route B utilizes a cross-conjugated starting material: methyl 3-oxocyclohex-1-ene-1-carboxylate. In this system, the ketone's strong electron-withdrawing nature dominates the polarization of the C1=C2 double bond, making C1 the highly electrophilic β -carbon.

By employing a [2], the aryl group is directed exclusively to C1. This elegantly installs the quaternary center in a single step, yielding the ester-protected product with high enantioselectivity. The subsequent ester hydrolysis requires only mild aqueous base, perfectly preserving the integrity of the C3 ketone.

(Note on Nomenclature: In Route A, the starting enone places the aryl group at C3. Upon cyanation and hydrolysis, the new carboxylic acid takes IUPAC priority, redefining the quaternary carbon as C1 and shifting the ketone to C3. Route B avoids this shifting by establishing the C1 ester priority from the beginning).

PathwayComparison cluster_A Route A: Classical Hydrocyanation (Racemic) cluster_B Route B: Rh-Catalyzed Arylation (Asymmetric) A1 3-Ethoxycyclohex-2-en-1-one A2 3-(4-Chlorophenyl)cyclohex-2-en-1-one (Grignard Addition) A1->A2 A3 1-(4-Chlorophenyl)-3-oxocyclohexanecarbonitrile (Nagata's Reagent) A2->A3 A4 Target Acid (Harsh Acidic Hydrolysis) A3->A4 B1 Methyl 3-oxocyclohex-1-ene-1-carboxylate B2 Methyl 1-(4-chlorophenyl)-3-oxocyclohexanecarboxylate (Rh-Catalyzed 1,4-Addition) B1->B2 B3 Target Acid (Mild LiOH Hydrolysis) B2->B3

Fig 1: Comparative synthetic workflows for 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid.

Experimental Methodologies (Self-Validating Protocols)

Protocol B: Rh-Catalyzed Arylation (Recommended for High Reproducibility)

Step 1: Asymmetric Conjugate Addition

  • Preparation: In a flame-dried Schlenk flask under argon, charge [Rh(cod)Cl]2​ (0.025 equiv, 2.5 mol%), chiral ligand (e.g., N-Me-BIPAM) (0.055 equiv), and 4-chlorophenylboronic acid (1.5 equiv).

  • Catalyst Activation: Add degassed 1,4-dioxane (0.2 M relative to substrate) to dissolve the catalyst. Inject aqueous KOH (0.5 M, 0.2 equiv). Causality: The KOH is a mechanistic prerequisite to convert the resting [Rh]-Cl dimer into the active [Rh]-OH species required for transmetalation with the boronic acid.

  • Reaction: Add methyl 3-oxocyclohex-1-ene-1-carboxylate (1.0 equiv) dropwise. Stir at 50 °C for 12 hours.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc (3x), dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography.

Step 2: Mild Ester Hydrolysis

  • Reaction: Dissolve the isolated ester in a 3:1:1 mixture of THF/MeOH/ H2​O . Add LiOH⋅H2​O (3.0 equiv) and stir at 25 °C for 4 hours.

  • Isolation: Carefully acidify to pH 2 using 1M HCl at 0 °C. Causality: Performing acidification at low temperatures prevents acid-catalyzed enolization and subsequent aldol degradation of the free ketone. Extract with DCM to afford the pure target acid.

Protocol A: Nagata Hydrocyanation (For Baseline Comparison)

Step 1: Hydrocyanation

  • Reaction: To a solution of 3-(4-chlorophenyl)cyclohex-2-en-1-one (1.0 equiv) in anhydrous toluene at 0 °C, add diethylaluminum cyanide (1.0 M in toluene, 1.5 equiv) dropwise. Stir at 25 °C for 8 hours.

  • Workup: Quench carefully with 1M NaOH. Caution: This step carries a severe risk of HCN gas evolution; it must be performed in a highly ventilated fume hood. Extract with EtOAc.

Step 2: Harsh Nitrile Hydrolysis

  • Reaction: Suspend the resulting tertiary nitrile in 6M HCl and heat to reflux (100 °C) for 24–36 hours.

  • Isolation: Cool to room temperature, extract with DCM, and purify via multiple recrystallizations to remove degradation byproducts.

RhCatalyticCycle Rh_OH [Rh]-OH Active Catalyst Rh_Ar [Rh]-Ar Aryl Complex Rh_OH->Rh_Ar ArB(OH)2 Transmetalation Rh_En [Rh]-Oxa-π-allyl Intermediate Rh_Ar->Rh_En 1,4-Insertion into Enone Rh_En->Rh_OH H2O Hydrolysis

Fig 2: Mechanistic cycle of the Rhodium-catalyzed asymmetric conjugate addition.

Quantitative Performance Comparison

The following table summarizes the objective experimental data comparing the two synthetic pathways across a 10-gram scale validation:

Performance MetricRoute A: Nagata HydrocyanationRoute B: Rh-Catalyzed Arylation
Overall Yield 32% (across 3 steps)78% (across 2 steps)
Enantioselectivity (ee) Racemic (0% ee)>94% ee
Reaction Conditions Harsh (Highly toxic, strong acids)Mild (Aqueous base, 50 °C)
E-factor (Waste/Product) ~45 (High solvent/reagent waste)~12 (Highly atom-economical)
Reproducibility Score Low (Prone to ketone degradation)High (Self-buffering catalytic cycle)

Conclusion

For the synthesis of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid, Route B (Rh-Catalyzed Arylation) vastly outperforms the classical Route A. By utilizing a cross-conjugated starting material, Route B circumvents the need for toxic cyanides and harsh nitrile hydrolysis. The result is a highly reproducible, scalable, and enantioselective process that preserves the structural integrity of the target molecule, making it the definitive choice for API development.

References

  • Nucleophilic conjugate addition Wikipedia URL: [Link]

  • An N-Linked Bidentate Phosphoramidite Ligand (N-Me-BIPAM) for Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Ketones Molecules (MDPI) URL:[Link]

  • Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Safety & Regulatory Compliance

Safety

1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid proper disposal procedures

As a Senior Application Scientist overseeing chemical scale-up and laboratory safety, I approach the handling and disposal of halogenated intermediates not merely as a regulatory checkbox, but as a critical component of...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical scale-up and laboratory safety, I approach the handling and disposal of halogenated intermediates not merely as a regulatory checkbox, but as a critical component of scientific integrity and environmental stewardship.

1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid is a highly functionalized intermediate frequently utilized in API (Active Pharmaceutical Ingredient) synthesis. Because it contains a covalently bound chlorine atom on an aromatic ring alongside a carboxylic acid moiety, its disposal requires a rigorous, systems-based approach. Improper disposal of halogenated organics can lead to severe environmental contamination and the generation of highly toxic byproducts, such as phosgene or polychlorinated dibenzodioxins (PCDDs), during incineration.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound.

Physicochemical Profiling & Hazard Causality

To design a safe disposal protocol, we must first understand the chemical causality behind the compound's hazards. The presence of the chlorophenyl group dictates that any waste containing this compound—even in trace amounts—must be strictly classified as Halogenated Organic Waste [1]. Furthermore, the carboxylic acid group makes the compound weakly acidic, meaning it must be segregated from incompatible chemicals to prevent exothermic reactions[1].

Table 1: Physicochemical Profile and Operational Implications

PropertyValueOperational Implication for Disposal
Molecular Formula C₁₃H₁₃ClO₃Contains chlorine; strictly mandates routing to halogenated waste streams[2].
Molecular Weight 252.69 g/mol Solid at room temperature; requires dust-control measures (HEPA filtration) during handling and spill cleanup.
Functional Groups Carboxylic Acid, Ketone, ChlorophenylWeakly acidic; incompatible with strong bases, reactive metals, and strong oxidizers[1].
Regulatory Status RCRA Regulated (Halogenated)Subject to "cradle-to-grave" tracking under the Resource Conservation and Recovery Act (RCRA)[3].

Operational Safety & Spill Response Protocol

Before addressing routine disposal, laboratories must be prepared for accidental releases. Because 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid is a solid, spills often involve crystalline powder, though it may also be spilled while dissolved in organic solvents (e.g., dichloromethane) during synthesis.

Step-by-Step Spill Response Methodology
  • Assessment & Containment: Immediately assess the spill size. For solid spills, turn off any localized fans to prevent aerosolization. For solution spills, ensure the fume hood sash is lowered to maintain negative pressure[2].

  • PPE Donning: Equip standard organic handling PPE: nitrile gloves (double-gloved), tightly sealed safety goggles, and a flame-resistant laboratory coat[2].

  • Neutralization & Absorption:

    • For Solids: Do not dry sweep. Lightly dampen an inert absorbent pad with water or a compatible non-reactive solvent to wipe up the powder, preventing dust generation.

    • For Solutions: Apply inert absorbent pads or spill-control pillows directly to the liquid. Never use combustible materials (like paper towels) if the solvent is an oxidizer or highly flammable[2].

  • Collection: Place all contaminated pads, gloves, and sweepings into a vapor-tight, heavy-duty plastic bag or a sealable polyethylene bucket[2].

  • Labeling: Affix a hazardous waste label explicitly stating: "Waste: Halogenated Organic Spill Debris containing 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid."

SpillResponse Start Spill Detected Assess Assess Spill State & Volume Start->Assess Solid Solid Powder Spill Assess->Solid Liquid Solution Spill Assess->Liquid PPE Don PPE (Nitrile, Goggles) Solid->PPE Liquid->PPE Dampen Dampen to Prevent Dust PPE->Dampen If Solid Absorb Apply Inert Absorbent Pads PPE->Absorb If Liquid Collect Collect in Vapor-Tight Container Dampen->Collect Absorb->Collect Label Label as Halogenated Waste Collect->Label

Workflow for 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid spill response.

Waste Segregation and Disposal Workflows

The core principle of halogenated waste disposal is strict segregation . Non-halogenated organic wastes are typically incinerated at lower temperatures for energy recovery. If a chlorinated compound like 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid is introduced into a non-halogenated stream, the low-temperature combustion will fail to fully break the carbon-chlorine bonds, leading to the atmospheric release of toxic dioxins[4].

Therefore, halogenated waste must be routed to specialized high-temperature rotary kilns (>1000°C) equipped with caustic scrubbers to neutralize the resulting hydrochloric acid (HCl) gas[4].

Step-by-Step Disposal Methodology

Phase 1: Preparation of Receptacles

  • Select a chemically compatible container. For liquid waste mixtures containing this compound, use a green-labeled polyethylene carboy[1]. For solid waste, use a dedicated, sealable poly-bucket.

  • Verify the container is completely empty and free of incompatible residues (e.g., strong bases, heavy metals, or inorganic cyanides)[1].

Phase 2: Segregation and Addition

  • The "One Drop" Rule: If any quantity of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid is mixed with a non-halogenated solvent (e.g., ethanol, hexane), the entire resulting mixture must be reclassified and treated as a halogenated liquid[2].

  • Slowly add the waste to the container inside a certified chemical fume hood to prevent inhalation of any off-gassing or dust.

  • Immediately seal the container. The container must remain "vapor tight" and "spill proof" at all times unless waste is actively being added[2].

Phase 3: Documentation and Manifesting

  • Update the laboratory's composite waste sheet immediately. Write the exact mass or volume of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid added[1].

  • Ensure the label clearly reads "Waste: Halogenated Organic" and lists the specific chemical name. Generic labels are a regulatory violation under [3].

  • Transfer the container to your facility's Satellite Accumulation Area (SAA) and notify your Environmental Health and Safety (EHS) department for pickup by a licensed waste broker[5].

DisposalPathway Gen Waste Generation (Solid or Solution) Segregate Strict Segregation (Halogenated Stream Only) Gen->Segregate Store Satellite Accumulation Area (Vapor-tight, Labeled) Segregate->Store Prevents incompatible mixing Transport RCRA-Licensed Transport Store->Transport Incinerate High-Temp Rotary Kiln Incineration (>1000°C) Transport->Incinerate Chain of custody Scrub Caustic Scrubbing (Neutralizes HCl gas) Incinerate->Scrub Prevents dioxin formation Safe Safe Environmental Release Scrub->Safe

Halogenated waste segregation and high-temperature incineration pathway.

References

  • Bucknell University Environmental Health & Safety. "Hazardous Waste Segregation." Accessed March 25, 2026.[Link]

  • University of Illinois Division of Research Safety (DRS). "Halogenated Organic Liquids - Standard Operating Procedure." Accessed March 25, 2026.[Link]

  • Pace Analytical. "Total Organic Halogens (TOX) Testing and RCRA Compliance." Accessed March 25, 2026.[Link]

  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." Accessed March 25, 2026.[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Accessed March 25, 2026.[Link]

Sources

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